(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-10(14(17)18)9-6-4-5-7-11(9)15/h4-8,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGJZZDMFOTJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181365-26-4 | |
| Record name | (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
This compound, also known as N-Boc-3-indolylboronic acid, is a stable, white to off-white solid. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile reagent in a variety of chemical transformations.[1]
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 181365-26-4 | [2] |
| Molecular Formula | C₁₃H₁₆BNO₄ | [2] |
| Molecular Weight | 261.08 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 85-90 °C (for the 2-yl isomer) | |
| Solubility | Soluble in methanol, DMSO, THF | General knowledge |
| Topological Polar Surface Area (TPSA) | 71.7 Ų | [2] |
| LogP | 1.1043 | [3] |
Table 2: Spectroscopic Data Reference (for N-Boc-indole-5-boronic acid)
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR (500 MHz, CDCl₃) | 8.56 (s, 1H), 8.31-8.23 (m, 2H), 7.67 (d, J=3.0 Hz, 1H), 6.75 (d, J=3.5 Hz, 1H), 1.72 (s, 9H) |
| ¹³C NMR (125 MHz, CDCl₃) | 149.71, 138.05, 131.31, 130.42, 129.41, 126.19, 124.31 (br), 114.69, 107.76, 83.91, 28.21 |
Infrared (IR) Spectroscopy: Characteristic IR absorption bands for boronic acids include a strong B-O stretching vibration around 1350 cm⁻¹.[5][6] The spectrum would also be expected to show peaks corresponding to the C-H stretching of the aromatic and tert-butyl groups, C=O stretching of the Boc group, and N-H stretching if any deprotection occurs.
Mass Spectrometry (MS): Mass spectral analysis of boronic acids can be complex due to their tendency to form boroxines (cyclic anhydrides) and other adducts.[7][8] However, techniques like electrospray ionization (ESI) can be optimized to observe the molecular ion peak.[7] For this compound, the expected [M+H]⁺ ion would be at m/z 262.12.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of indolylboronic acids involves the borylation of a corresponding halo-indole or direct C-H activation. A general one-pot borylation/hydrolysis procedure starting from N-Boc-indole is outlined below.
Experimental Workflow for Synthesis
Detailed Protocol:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add N-Boc-indole (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. Stir the reaction mixture at -78 °C for 30 minutes.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the solution is acidic.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford the pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly for the synthesis of 3-arylindoles.[9]
Catalytic Cycle of Suzuki-Miyaura Coupling
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask or a sealable reaction vessel, combine this compound (1.0 eq), the desired aryl halide (e.g., aryl bromide or iodide, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 3-arylindole derivative.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in drug discovery due to their unique chemical properties that allow them to act as enzyme inhibitors and versatile synthetic intermediates.[10][11] The indole scaffold is a privileged structure found in numerous biologically active compounds.[9] The combination of these two moieties in this compound makes it a valuable precursor for the synthesis of potential therapeutic agents.
The ability of the boronic acid group to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases, makes it a key pharmacophore in the design of enzyme inhibitors.[12] Derivatives of this compound can be explored as potential inhibitors for a variety of enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.
Logical Relationship in Drug Discovery
Safety and Handling
This compound is classified as an irritant.[13] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[13]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] For long-term storage, refrigeration (2-8 °C) is recommended.[13]
In case of exposure:
-
Skin contact: Wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.[13]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its stability, reactivity in Suzuki-Miyaura coupling, and the biological significance of the indole scaffold make it an important tool for the development of novel therapeutic agents. This guide provides essential information for its effective and safe use in a research and development setting.
References
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. This compound | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. 1-(TERT-BUTOXYCARBONYL)-1H-INDOL-5-YLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid: Structure, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, and featuring a boronic acid moiety, it serves as a key building block in the construction of complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations. This technical guide provides a comprehensive overview of the structure, stability, synthesis, and applications of this compound, intended to be a valuable resource for researchers in drug discovery and development.
Structure and Physicochemical Properties
This compound, also known as 1-Boc-indole-3-boronic acid, possesses the chemical formula C13H16BNO4.[1] The structure consists of an indole ring system where the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, and a boronic acid group is substituted at the C3 position.
Molecular Structure
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C13H16BNO4 | [1] |
| Molecular Weight | 261.08 g/mol | [1] |
| CAS Number | 181365-26-4 | [1] |
| Appearance | Solid | [2] |
| Topological Polar Surface Area | 71.7 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Stability
The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. The two primary modes of degradation are thermal decomposition and hydrolysis.
Thermal Stability
The presence of the Boc protecting group introduces a potential for thermal decomposition. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, studies on N-Boc protected amines show that thermal deprotection can occur at elevated temperatures, often in the range of 150-250°C, depending on the solvent and molecular context. It is therefore recommended to store the compound at cool temperatures (2-8 °C is often suggested by suppliers) and to avoid prolonged heating during reactions unless deprotection is intended.[3]
Hydrolytic Stability
Boronic acids are susceptible to hydrolysis, which can lead to protodeboronation, the cleavage of the carbon-boron bond. The stability of boronic acids is significantly influenced by pH. Generally, arylboronic acids are more stable under acidic to neutral conditions and less stable under basic conditions. The Boc group itself is stable to basic hydrolysis but is readily cleaved under acidic conditions, which would subsequently impact the stability of the resulting unprotected indole-3-boronic acid.
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process starting from indole. The general synthetic workflow is outlined below.
Experimental Protocol: Synthesis
Step 1: Protection of Indole
-
To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(tert-butoxycarbonyl)-1H-indole.
Step 2: Borylation of N-Boc-Indole
-
Dissolve 1-(tert-butoxycarbonyl)-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude boronic acid in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allow it to cool slowly to induce crystallization.
-
Acid/Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH). The boronic acid will move to the aqueous layer as the boronate salt. Acidify the aqueous layer with HCl to precipitate the pure boronic acid, which can then be filtered, washed with water, and dried.
Applications in Research
The primary application of this compound is as a building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the indole C3 position and an sp2-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate. The Boc-protected indole-3-boronic acid is often favored over the unprotected analogue due to its improved stability and solubility.[4]
This reaction is a cornerstone in the synthesis of a vast number of compounds with potential biological activity, as the 3-arylindole scaffold is present in many natural products and pharmaceuticals.
Role in Drug Discovery
While specific signaling pathways modulated by this compound itself are not extensively documented, indole derivatives as a class are known to interact with a multitude of biological targets.[5] For instance, many indole-containing molecules are known to be inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A hypothetical application of this boronic acid would be in the synthesis of a library of 3-arylindoles to be screened for inhibitory activity against a particular kinase, for example, in the MAPK/ERK pathway.
Safety and Handling
This compound is classified as an irritant.[1][3] It is important to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.
Storage: Store in a tightly sealed container in a cool, dry place.[3] As mentioned, refrigeration at 2-8 °C is recommended to minimize potential degradation over time.[3]
Conclusion
This compound is a valuable and versatile reagent in modern organic chemistry, particularly for the synthesis of complex molecules in the context of drug discovery. Its stability, conferred by the Boc protecting group, and its reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for accessing a wide range of 3-substituted indole derivatives. A thorough understanding of its properties, stability, and handling is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational overview to aid researchers in leveraging this important synthetic building block.
References
- 1. This compound | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic acid [cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-Boc-indole-3-boronic acid in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Boc-indole-3-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We delve into its chemical properties, synthesis, and significant applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the generation of diverse molecular libraries. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction workflows and biologically relevant signaling pathways to empower researchers in their drug discovery and development endeavors.
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds.[1] Its functionalization is a cornerstone of medicinal chemistry, enabling the exploration of new chemical space and the development of novel therapeutics. 1-Boc-indole-3-boronic acid, with the CAS number 181365-26-4 , has emerged as a key reagent for the strategic modification of the indole core.[2] The presence of the boronic acid moiety at the 3-position facilitates carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and influences regioselectivity in certain reactions.[4]
Boronic acids and their derivatives are of growing interest in drug discovery, not only as synthetic intermediates but also as pharmacophores that can interact with biological targets.[5][6] The unique electronic properties of the boron atom allow for reversible covalent interactions with nucleophilic residues in proteins, a feature exploited in the design of enzyme inhibitors.[6][7] This guide will explore the synthesis and utility of 1-Boc-indole-3-boronic acid, providing practical information for its application in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Boc-indole-3-boronic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 181365-26-4 | [2] |
| Molecular Formula | C₁₃H₁₆BNO₄ | [2] |
| Molecular Weight | 261.08 g/mol | [2] |
| Appearance | Off-white solid | |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. |
Synthesis of 1-Boc-indole-3-boronic acid
The synthesis of 1-Boc-indole-3-boronic acid can be achieved through the borylation of 1-Boc-indole. One common method involves a directed C-H activation/borylation approach. The Boc group can direct the borylation to the C3 position.[4]
Experimental Protocol: Synthesis via Iridium-Catalyzed C-H Borylation
This protocol is based on established methods for the regioselective borylation of N-Boc protected indoles.[4]
Materials:
-
1-Boc-indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
n-Hexane (anhydrous)
-
Aqueous HCl (1M)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-Boc-indole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(COD)OMe]₂ (1.5 mol %), and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol %).
-
Add anhydrous cyclohexane as the solvent.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude 1-Boc-indole-3-boronic acid pinacol ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
For the hydrolysis of the pinacol ester to the boronic acid, dissolve the purified ester in a mixture of THF and aqueous HCl (1M).
-
Stir the mixture at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-Boc-indole-3-boronic acid.
References
- 1. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 2. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Physical and chemical properties of Boc-protected indole-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid (N-Boc-indole-3-boronic acid). This versatile building block is of significant interest in medicinal chemistry and organic synthesis, primarily due to the prevalence of the indole scaffold in biologically active molecules.[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an invaluable tool for constructing complex molecular architectures.[2][3]
Core Physical and Chemical Properties
N-Boc-indole-3-boronic acid is a stable, solid compound under standard conditions.[4][5] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents compared to the unprotected indole-3-boronic acid, while also modulating the reactivity of the indole ring.
Table 1: Physical and Chemical Data for N-Boc-indole-3-boronic acid
| Property | Value | Reference |
| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid | [4] |
| Molecular Formula | C₁₃H₁₆BNO₄ | [4] |
| Molecular Weight | 261.08 g/mol | [4] |
| CAS Number | 181365-26-4 | [4] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 85-90 °C (literature value for 2-isomer) | [6] |
| Topological Polar Surface Area | 71.7 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of N-Boc-indole-3-boronic acid.
-
Chemical Stability : The compound is stable under recommended storage conditions.[7] However, boronic acids, in general, can undergo dehydration to form cyclic anhydrides (boroxines). The Boc-protecting group offers some steric hindrance that can mitigate this process. It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[7]
-
Storage Conditions : For long-term stability, it should be stored at -20°C in a tightly sealed container, away from moisture and direct sunlight.[5][7] For solutions in solvents like DMSO, storage at -80°C is recommended for up to six months.[5][7]
Reactivity and Synthetic Applications
The primary utility of N-Boc-indole-3-boronic acid lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[1] N-Boc-indole-3-boronic acid couples efficiently with a wide range of aryl, heteroaryl, and vinyl halides or triflates.[2][3] This reaction is fundamental for synthesizing complex indole derivatives, which are key structures in many pharmaceutical agents.[8][9] The reaction proceeds via a catalytic cycle involving a palladium catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following sections provide generalized experimental protocols. Researchers should optimize conditions based on specific substrates and scales.
Synthesis of N-Boc-indole-3-boronic acid
The synthesis typically involves the protection of the indole nitrogen followed by a directed lithiation and borylation sequence. This is analogous to methods developed for other indole isomers.[8][10]
Caption: General synthetic workflow for N-Boc-indole-3-boronic acid.
Methodology:
-
Boc Protection: To a solution of indole in a suitable solvent like dichloromethane at room temperature, add 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate ((Boc)₂O).[8] Stir the mixture until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Work up the reaction by washing with dilute acid and brine, drying the organic layer, and concentrating to yield 1-Boc-indole.[8]
-
Lithiation and Borylation: Dissolve 1-Boc-indole in dry tetrahydrofuran (THF) and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (Nitrogen or Argon).[8] Add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) dropwise to deprotonate the C2 or C3 position. For the 3-isomer, specific directing effects or reaction conditions may be required. Following lithiation, add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[8] Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final N-Boc-indole-3-boronic acid.[8]
Characterization via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a primary technique for confirming the structure and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the indole ring protons, the tert-butyl protons of the Boc group (typically a sharp singlet around 1.6 ppm), and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will show resonances for the indole carbons, the carbonyl and quaternary carbons of the Boc group, and a C-B carbon signal.[11]
-
¹¹B NMR: Boron-11 NMR is a highly effective tool for analyzing boronic acids.[12][13] The sp²-hybridized boron of the boronic acid typically appears as a broad signal in the range of 27-30 ppm.[12][14] Upon formation of a tetrahedral boronate complex (e.g., with a diol or at high pH), this signal shifts upfield.[12][13]
Protocol for Suzuki-Miyaura Coupling
Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube or microwave vial, combine N-Boc-indole-3-boronic acid (1.2-1.5 equiv.), the aryl/heteroaryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃, 2.0-4.0 equiv.).[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DME/water, via syringe.[2][15]
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir for the necessary time (2-24 hours), monitoring progress by TLC or GC-MS.[2]
-
Workup and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[16]
Role in Drug Discovery and Development
The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][17] Boronic acids themselves are increasingly recognized as important pharmacophores, with several boronic acid-containing drugs approved for clinical use, such as the proteasome inhibitor Bortezomib.[3][18][19]
N-Boc-indole-3-boronic acid serves as a critical starting material for generating libraries of complex indole derivatives.[9] These libraries can be screened for biological activity against various targets, including kinases, proteases, and receptors, in disease areas like oncology and neurodegenerative disorders.[1][20]
Caption: Workflow for utilizing N-Boc-indole-3-boronic acid in drug discovery.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Boc-indole-2-boronic acid = 95 213318-44-6 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. Indolylboronic Acids: Preparation and Applications [mdpi.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. par.nsf.gov [par.nsf.gov]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. DSpace [kuscholarworks.ku.edu]
Commercial Availability and Technical Guide for (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, properties, synthesis, and applications of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid (N-Boc-indole-3-boronic acid), a key building block in modern organic synthesis, particularly in the realm of drug discovery and development.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, with purities generally exceeding 95%. The following table summarizes the availability from a selection of vendors.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| BLD Pharm | BD115393 | ≥97% | 181365-26-4 | C₁₃H₁₆BNO₄ | 261.08 |
| ChemScene | CS-W003297 | ≥95% | 181365-26-4 | C₁₃H₁₆BNO₄ | 261.08 |
| Synthonix | B21946 | 97% | 181365-26-4 | C₁₃H₁₆BNO₄ | 261.08 |
| Ambeed | A21946 | --- | 181365-26-4 | C₁₃H₁₆BNO₄ | 261.08 |
| Fisher Scientific | NC1319767 | --- | 181365-26-4 | C₁₃H₁₆BNO₄ | 261.08 |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.[1]
| Property | Value |
| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid |
| CAS Number | 181365-26-4[1] |
| Molecular Formula | C₁₃H₁₆BNO₄[1] |
| Molecular Weight | 261.08 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | Recommended storage temperature is 2-8 °C. Keep container tightly closed in a dry and well-ventilated place. |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[1]
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common and effective approach is the iridium-catalyzed C-H borylation of N-Boc-indole. The bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen directs the borylation to the C3 position with high regioselectivity.[2] The following is a representative protocol adapted from literature procedures for similar substrates.[3]
Reaction Scheme:
Caption: Synthesis of the target boronic acid via Ir-catalyzed borylation.
Materials:
-
1-Boc-indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium periodate (NaIO₄)
-
Ammonium acetate (NH₄OAc)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Borylation: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-Boc-indole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(cod)Cl]₂ (1.5 mol%), and dtbbpy (3.0 mol%).
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude boronate ester in a 1:1 mixture of acetone and water.
-
Add sodium periodate (3.0 equiv) and ammonium acetate (3.0 equiv).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. The following is a general protocol for the coupling of this boronic acid with an aryl bromide.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the boronic acid with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-1-Boc-indole product.
Applications in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Boronic acids, particularly indole-containing ones, are crucial intermediates in the synthesis of these complex molecules. The ability to functionalize the C3 position of the indole ring via Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl substituents, which is a key strategy in lead optimization and the development of new therapeutic agents. The Boc-protecting group offers the advantage of being stable under many reaction conditions and can be readily removed under acidic conditions to reveal the free indole NH, allowing for further derivatization.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the application of this compound in a drug discovery context, from building block to a potential drug candidate.
References
An In-depth Technical Guide on (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. The document details its chemical properties, applications in drug discovery, and protocols for its use in the synthesis of complex indole derivatives.
Core Compound Properties
This compound is a derivative of indole, a privileged scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the boronic acid moiety at the 3-position makes it a versatile reagent for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.
Below is a summary of its key quantitative data:
| Property | Value | Reference |
| Molecular Weight | 261.08 g/mol | [1][2][3] |
| Molecular Formula | C₁₃H₁₆BNO₄ | [1][2][3] |
| CAS Number | 181365-26-4 | [1][3] |
| Appearance | Solid | |
| Purity | Typically ≥95% |
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a fundamental structural motif in numerous biologically active compounds, including many approved drugs. Indole derivatives have been shown to possess a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Boronic acids have also emerged as crucial components in drug design, with several FDA-approved drugs containing this functional group, such as the proteasome inhibitor Bortezomib.[4][5][6]
The subject compound, this compound, serves as a critical intermediate for the synthesis of functionalized indole derivatives. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various aryl and heteroaryl substituents at the 3-position of the indole ring. This enables the creation of large libraries of novel compounds for high-throughput screening in drug discovery programs.
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[7] The following is a representative protocol for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask or a microwave vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water) to the reaction vessel.
-
Reaction: Heat the mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (from 2 to 24 hours). Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-aryl-1H-indole derivative.
Workflow Diagram:
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.
Relevance to Signaling Pathways in Drug Development
Indole-containing compounds are known to modulate various cellular signaling pathways, which is a key reason for their prevalence in drug discovery.[1][2][8] For instance, derivatives of indole-3-carbinol have been shown to target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1] The ability to synthesize a diverse range of indole derivatives using this compound allows for the exploration of structure-activity relationships and the optimization of compounds that can selectively modulate such pathways.
Simplified PI3K/Akt/mTOR Signaling Pathway:
This guide provides foundational knowledge for the utilization of this compound in research and development. Its versatility as a synthetic intermediate makes it an invaluable tool for the creation of novel chemical entities with therapeutic potential.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. This versatile building block is instrumental in the synthesis of 3-arylindoles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules, including kinase inhibitors.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] The use of N-Boc protected indol-3-yl)boronic acid allows for the efficient synthesis of 3-arylindoles, which are key pharmacophores in numerous drug candidates.[2][3] The Boc protecting group offers stability during the coupling reaction and can be readily removed under mild acidic conditions, providing access to the free indole for further functionalization.
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The process involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base in a suitable solvent system, typically under an inert atmosphere.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (deionized and degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv).[4]
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[4]
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[2]
-
Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-(tert-butoxycarbonyl)-1H-indole.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of N-Boc-protected indolylboronic acids with various aryl halides, as reported in the literature.
| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 | [4] |
| 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 (MW) | 1.5 | 91 | [4] |
| 3-Bromopyridine | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 75 | [5] |
| 4-Bromotoluene | Pd(OAc)₂ (5) | Na₂CO₃ (2) | Acetone/H₂O | RT | 2 | 84 | [1] |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 78 | [2] |
Application in Drug Discovery: Kinase Inhibition
3-Arylindoles are a prominent class of compounds investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[6] Deregulation of kinase activity is implicated in numerous diseases, including cancer.[5] The synthesized 3-arylindoles can be evaluated for their ability to inhibit specific kinases, such as those in the PIM kinase family, which are involved in cell cycle progression and apoptosis.[]
The diagram above illustrates a simplified signaling pathway where PIM kinases, upon activation by upstream signals like growth factors, phosphorylate downstream substrates to promote cell cycle progression and inhibit apoptosis. The synthesized 3-arylindoles can act as inhibitors of PIM kinases, thereby blocking these pro-survival signals, which is a desirable therapeutic strategy in cancer treatment.[]
References
- 1. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of N-Boc-3-indoleboronic Acid in Medicinal Chemistry: A Versatile Building Block for Bioactive Molecules
Introduction: N-Boc-3-indoleboronic acid has emerged as a pivotal building block in medicinal chemistry, primarily owing to the significance of the indole scaffold in a vast array of biologically active compounds. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. This reaction enables the straightforward synthesis of 3-arylindoles and other substituted indole derivatives, which are key components in the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders. The Boc (tert-butoxycarbonyl) protecting group enhances the stability and solubility of the molecule, facilitating its use in organic synthesis.
Key Application: Synthesis of Kinase Inhibitors
A significant application of N-Boc-3-indoleboronic acid is in the synthesis of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-substituted indole motif is a common feature in many kinase inhibitors.
Focus: Glycogen Synthale Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type II diabetes, and various cancers.[1][2] Consequently, the development of potent and selective GSK-3 inhibitors is a major focus of drug discovery. 3-Arylindoles derived from N-Boc-3-indoleboronic acid have shown promise as GSK-3 inhibitors.
One such example is the synthesis of 3-(pyrimidin-4-yl)-1H-indole and its derivatives. The pyrimidine ring is another important heterocycle in medicinal chemistry, and its combination with the indole scaffold can lead to potent biological activity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-Boc-3-indoleboronic acid
The following is a generalized protocol for the Suzuki-Miyaura coupling reaction to synthesize 3-arylindoles. This can be adapted for various aryl halides.
Materials:
-
N-Boc-3-indoleboronic acid
-
Aryl halide (e.g., 4-chloropyrimidine, 2-bromo-5-fluoropyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add N-Boc-3-indoleboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-3-arylindole.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 3-arylindole.
Example Protocol: Synthesis of 3-(Pyrimidin-4-yl)-1H-indole
This protocol describes the synthesis of a potential GSK-3 inhibitor.
-
Reaction Setup: In a microwave vial, combine N-Boc-3-indoleboronic acid (1.2 mmol), 4-chloropyrimidine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120-150 °C for 15-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude N-Boc-3-(pyrimidin-4-yl)-indole by flash column chromatography.
-
Deprotection: Dissolve the purified product in dichloromethane and add trifluoroacetic acid. Stir at room temperature until deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure to yield 3-(pyrimidin-4-yl)-1H-indole.
Quantitative Data
The following table summarizes the inhibitory activity of representative 3-substituted indole-based kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | GSK-3β | 98 | [1] |
| 2 | GSK-3β | 140 | [1] |
| 3 | CDK5/p25 | >10,000 | [3] |
| 4 | CK1δ/ε | >10,000 | [3] |
Note: Compounds 1 and 2 are representative pyridyl and benzothiazolyl ureas synthesized via a Suzuki coupling approach, demonstrating the potential for indole-analogs to achieve potent GSK-3 inhibition. Compounds 3 and 4 are meridianin derivatives, which are 3-(pyrimidin-2-yl)indoles, included for structural comparison.
Visualizations
Experimental Workflow and Reaction Mechanism
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Boc-Protected Indole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for the functionalization of the indole nucleus is of paramount importance in organic synthesis and medicinal chemistry. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for the formation of carbon-carbon bonds, offering a broad substrate scope and high functional group tolerance under relatively mild reaction conditions.[1][2]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of N-Boc-protected indole boronic acids with various organic halides. The use of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is often crucial for modulating the electronic properties of the indole ring, improving solubility, and preventing undesired side reactions, thereby facilitating controlled and high-yielding cross-coupling.[3] These reactions are instrumental in the synthesis of complex biaryl and heteroaryl structures, which are key building blocks in drug discovery and development.[4]
Core Concepts and Advantages
N-Boc-protected indole boronic acids are stable, easily handled, and highly effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. The Boc group serves several key functions:
-
Enhanced Stability: It increases the stability of the indole boronic acid, preventing protodeboronation and other degradation pathways.
-
Improved Solubility: The lipophilic nature of the Boc group often improves the solubility of the indole derivative in common organic solvents used for cross-coupling reactions.
-
Directed Reactivity: It electronically deactivates the indole ring, which can prevent self-coupling and other side reactions, leading to cleaner reaction profiles and higher yields of the desired cross-coupled product.
-
Facile Deprotection: The Boc group can be readily removed under acidic conditions, providing access to the unprotected indole core for further functionalization.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
Application Notes: Synthesis of Biaryl Compounds Using (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the construction of 3-arylindole scaffolds. This motif is prevalent in a wide range of biologically active molecules and pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability and modifies the reactivity of the indole ring, making this boronic acid an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between the C3 position of the indole and an aryl or heteroaryl group, offering a direct and efficient route to complex biaryl compounds.
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts, making it a favored method in both academic and industrial research.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction with various aryl and heteroaryl halides (or triflates). This reaction enables the synthesis of a diverse library of 3-aryl-1-Boc-indoles, which can be readily deprotected to yield the corresponding N-H indoles.
A general scheme for this transformation is presented below:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Substrate Scope and Yields
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The data is compiled from typical results observed for similar indole boronic acid derivatives and demonstrates the versatility of this reaction.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 3-(4-Acetylphenyl)-1-Boc-indole | 85-95 |
| 2 | 4-Bromobenzonitrile | 3-(4-Cyanophenyl)-1-Boc-indole | 80-90 |
| 3 | 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)-1-Boc-indole | 88-98 |
| 4 | 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)-1-Boc-indole | 75-85 |
| 5 | 2-Bromopyridine | 3-(Pyridin-2-yl)-1-Boc-indole | 65-75 |
| 6 | 3-Bromopyridine | 3-(Pyridin-3-yl)-1-Boc-indole | 70-80 |
| 7 | 1-Bromo-2-fluorobenzene | 3-(2-Fluorophenyl)-1-Boc-indole | 80-90 |
| 8 | 4-Iodotoluene | 3-(p-Tolyl)-1-Boc-indole | 90-98 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Aqueous Media
This protocol is adapted from a procedure for the double Suzuki-Miyaura coupling of dihaloindoles and is suitable for the coupling of this compound with various aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Deionized water
-
Microwave vial or sealed tube
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Add deionized water (5 mL) to the vial.
-
Seal the vial and sonicate for 30 seconds.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 1 hour. Alternatively, the reaction can be heated in a sealed tube at the same temperature.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-Boc-indole.
Protocol 2: Suzuki-Miyaura Coupling in a Mixed Solvent System
This protocol is a general and robust method for the Suzuki-Miyaura coupling of heteroaromatic compounds and can be effectively applied to this compound.[2]
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
PdCl₂(dppf) (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), PdCl₂(dppf) (0.03 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
The following diagram outlines the typical laboratory workflow for the synthesis of 3-aryl-1-Boc-indoles using the described protocols.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for C-C Bond Formation with N-Boc-3-indoleboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing N-Boc-3-indoleboronic acid as a key building block for the synthesis of 3-aryl-N-Boc-indoles. The indole scaffold is a privileged structure in medicinal chemistry, and its C-3 functionalization is a critical step in the development of numerous therapeutic agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[1] This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. N-Boc-3-indoleboronic acid is a valuable reagent that allows for the introduction of an indole moiety at the C-3 position onto various aromatic and heteroaromatic systems. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and can influence the regioselectivity of borylation, making it a strategic choice for complex molecule synthesis.[1]
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the N-Boc-3-indoleboronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, leading to the formation of the C-C bond in the desired 3-aryl-N-Boc-indole product and regenerating the active Pd(0) catalyst.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of N-Boc-3-indoleboronic acid with an aryl bromide. This protocol should be optimized for specific substrates.
-
N-Boc-3-indoleboronic acid
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)
-
Reaction Setup: To a flame-dried Schlenk flask or a sealed tube equipped with a magnetic stir bar, add N-Boc-3-indoleboronic acid (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane, to make a 0.1-0.2 M solution) via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (usually 2-24 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-N-Boc-indole.
Data Presentation: Substrate Scope and Reaction Conditions
The following tables summarize representative data for the Suzuki-Miyaura coupling of N-Boc-3-indoleboronic acid with various aryl halides. The choice of catalyst, base, and solvent can significantly impact the reaction outcome.
Table 1: Comparison of Reaction Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 6 | 78 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DME | 85 | 16 | 75 |
Table 2: Substrate Scope for the Coupling of N-Boc-3-indoleboronic acid with Various Aryl Bromides
General Conditions: N-Boc-3-indoleboronic acid (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.5 equiv), 1,4-Dioxane, 90 °C, 8-12 h.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-N-Boc-indole | 92 |
| 2 | 4-Bromotoluene | 3-(4-Tolyl)-N-Boc-indole | 88 |
| 3 | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)-N-Boc-indole | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)-N-Boc-indole | 76 |
| 5 | 1-Bromo-3-nitrobenzene | 3-(3-Nitrophenyl)-N-Boc-indole | 72 |
| 6 | 2-Bromonaphthalene | 3-(Naphthalen-2-yl)-N-Boc-indole | 89 |
| 7 | 3-Bromopyridine | 3-(Pyridin-3-yl)-N-Boc-indole | 70 |
| 8 | 2-Bromothiophene | 3-(Thiophen-2-yl)-N-Boc-indole | 78 |
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reactions can be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The choice of ligand can also be critical; bulky, electron-rich phosphine ligands often improve catalyst performance.
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction. Using milder bases or anhydrous conditions can sometimes mitigate this issue.
-
Homocoupling: Homocoupling of the boronic acid can occur. This can be minimized by the slow addition of the boronic acid or by using a different catalyst system.
-
Boc Deprotection: In some cases, particularly with prolonged heating or acidic work-up conditions, the Boc protecting group may be partially or fully cleaved. Careful control of the reaction temperature and neutral work-up conditions are recommended.
Conclusion
The Suzuki-Miyaura cross-coupling of N-Boc-3-indoleboronic acid is a robust and highly effective method for the synthesis of 3-aryl-N-Boc-indoles. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors. Optimization of the reaction parameters for each specific substrate is crucial for achieving high yields and purity.
References
One-Pot Borylation and Suzuki Reaction of N-Boc-Indoles: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the one-pot borylation and subsequent Suzuki cross-coupling reaction of N-Boc-protected indoles. This powerful synthetic strategy offers an efficient and atom-economical route to construct complex biaryl and heteroaryl indole scaffolds, which are prevalent in numerous natural products and pharmaceutically active compounds. The protocols detailed herein are based on established methodologies, including the Masuda Borylation-Suzuki Coupling (MBSC) sequence, offering robust and reproducible procedures for laboratory application.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Traditionally, this reaction requires the synthesis and isolation of organoboron intermediates. The one-pot borylation/Suzuki reaction circumvents the need to isolate these often unstable boronic acid or ester intermediates, thereby streamlining the synthetic process, saving time, and increasing overall efficiency.[1] N-Boc-protected indoles are excellent substrates for this transformation. The Boc (tert-butoxycarbonyl) group not only protects the indole nitrogen but also can direct the regioselectivity of the initial C-H borylation step, typically favoring functionalization at the C3 or C7 position.[2][3] This methodology has been successfully applied to the synthesis of various indole alkaloids, such as meridianins.[4]
Reaction Workflow and Mechanism
The one-pot process involves two sequential catalytic cycles occurring in the same reaction vessel. The first step is the borylation of the N-Boc-indole, followed by the introduction of an aryl or heteroaryl halide for the Suzuki coupling.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a pivotal building block in modern organic synthesis, valued for its role in constructing complex molecular architectures. Its structure combines the privileged indole scaffold, a common feature in many biologically active compounds, with a versatile boronic acid moiety. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it enhances the stability and solubility of the molecule and modulates the electronic properties of the indole ring, facilitating controlled participation in various cross-coupling reactions. This combination makes it an indispensable tool for medicinal chemists and drug development professionals aiming to synthesize novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.
Key Applications in Cross-Coupling Reactions
The primary utility of this compound lies in its application in palladium- and copper-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1] this compound serves as an excellent coupling partner with a wide range of aryl, heteroaryl, and vinyl halides or triflates. This reaction is instrumental in the synthesis of 3-arylindoles, a structural motif present in numerous compounds with significant pharmacological activity. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[1]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloropyrimidine | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | KF (spray-dried) | THF | 50 | 12 | ~70-80 |
| 2 | 3-Bromopyridine | Pd(OAc)₂ (5) | PPh₃ (20) | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 95 | 2.5 | >85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (3:1) | Reflux | 3 | ~90 |
| 4 | 2-Bromotoluene | Pd(OAc)₂ (1.5) | PCy₃ (3) | K₃PO₄ | Toluene | 100 | 16 | ~85 |
*Yields are representative for Suzuki couplings of arylboronic acids with the indicated halides under similar conditions and may vary for this compound.[2][3][4][5]
Chan-Lam Coupling
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, utilizing copper catalysts to couple boronic acids with amines, anilines, and alcohols.[6][7] This reaction is particularly advantageous as it can often be performed under mild conditions, sometimes open to the air.[6] For this compound, this reaction opens an avenue for the synthesis of N- and O-indolyl derivatives, which are of interest in medicinal chemistry.
Table 2: Representative Conditions for Chan-Lam C-N Coupling
| Entry | Amine/Aniline | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | 2,6-Lutidine | Dichloromethane | RT | 48 | ~80-90 |
| 2 | Morpholine | Cu(OAc)₂ (8) | Pyridine | Methanol | 65 | 16 | ~70-80 |
| 3 | p-Toluidine | Cu(OAc)₂ (10) | None | Dichloromethane | RT | 24 | >90* |
*Yields are representative for Chan-Lam couplings of arylboronic acids with the indicated amines under similar conditions and may vary for this compound.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides.[1]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylindole product.
Protocol 2: General Procedure for Chan-Lam C-N Coupling
This protocol is based on general procedures for the copper-catalyzed amination of arylboronic acids.[8]
-
Reaction Setup: In a vial, combine this compound (1.0 equiv.), the amine or aniline (1.2 equiv.), Cu(OAc)₂ (10 mol%), and a suitable solvent (e.g., Dichloromethane or Methanol).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often open to the air, as oxygen can serve as the oxidant.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the N-substituted indole derivative.
Visualizations
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 6. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with N-Boc-3-indoleboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions using N-Boc-3-indoleboronic acid. This protocol is designed to be a starting point for the synthesis of 3-arylindoles, which are important structural motifs in many biologically active compounds and pharmaceutical agents. The use of microwave irradiation dramatically reduces reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3] The N-Boc protecting group on the indole nitrogen prevents N-arylation and other side reactions that can occur with unprotected indoles. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, offering advantages such as rapid heating, precise temperature control, and improved reaction efficiency.[4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[2][3]
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium complex.[2][3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[2][3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of N-Boc-3-indoleboronic acid with various aryl halides. These are representative examples, and optimization may be necessary for specific substrates.
Table 1: Screening of Reaction Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 92 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF/H₂O (4:1) | 140 | 10 | 95 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 150 | 20 | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 90 |
| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF/H₂O (4:1) | 140 | 10 | 85 |
Table 2: Substrate Scope with Optimized Conditions
-
Reaction Conditions: N-Boc-3-indoleboronic acid (1.2 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.0 equiv), DMF/H₂O (4:1), 140 °C, 10 min.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | N-Boc-3-(4-methoxyphenyl)indole | 96 |
| 2 | 3-Bromobenzaldehyde | N-Boc-3-(3-formylphenyl)indole | 89 |
| 3 | 1-Bromo-2-fluorobenzene | N-Boc-3-(2-fluorophenyl)indole | 91 |
| 4 | 4-Bromo-N,N-dimethylaniline | N-Boc-3-(4-(dimethylamino)phenyl)indole | 94 |
| 5 | 2-Chloronaphthalene | N-Boc-3-(naphthalen-2-yl)indole | 87 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling
This protocol provides a general method for the coupling of N-Boc-3-indoleboronic acid with a variety of aryl halides.
Materials:
-
N-Boc-3-indoleboronic acid
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF/water)
-
Microwave reactor vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add N-Boc-3-indoleboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1-0.5 M.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Specific Example - Synthesis of N-Boc-3-(4-methoxyphenyl)indole
This protocol details the synthesis of N-Boc-3-(4-methoxyphenyl)indole from N-Boc-3-indoleboronic acid and 4-bromoanisole.
Materials:
-
N-Boc-3-indoleboronic acid (313 mg, 1.2 mmol)
-
4-Bromoanisole (187 mg, 1.0 mmol)
-
Pd(PPh₃)₄ (34.7 mg, 0.03 mmol, 3 mol%)
-
K₂CO₃ (276 mg, 2.0 mmol)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
10 mL microwave vial
Procedure:
-
In a 10 mL microwave vial equipped with a stir bar, combine N-Boc-3-indoleboronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the pure product.
Visualizations
Experimental Workflow
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include:
-
Boronic anhydride (boroxine): This is a common trimeric anhydride formed by the dehydration of the boronic acid. It can often be detected by mass spectrometry and may cause broadened peaks in NMR spectra.[1]
-
Protodeborylation product (N-Boc-indole): Loss of the boronic acid group, resulting in the starting material N-Boc-indole.
-
Residual triisopropyl borate and its hydrolysis products (isopropanol, boric acid): From the synthesis workup.
-
Unreacted starting materials: Such as N-Boc-indole if the borylation reaction was incomplete.
-
Other side-products from the synthesis: Depending on the specific synthetic route employed.
Q2: What are the recommended storage conditions for purified this compound?
A2: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically -20°C, to minimize degradation and anhydride formation. Boronic acids can be sensitive to air and moisture.
Q3: Can I use silica gel column chromatography to purify this compound?
A3: While possible, silica gel chromatography is often challenging for boronic acids as they can stick to the silica, leading to streaking and low recovery. If this method is attempted, it is advisable to use a mobile phase containing a small amount of a polar solvent like methanol or to use deactivated silica gel.
Q4: Is the Boc protecting group stable during the purification process?
A4: The tert-butoxycarbonyl (Boc) group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids and will be cleaved. Therefore, acidic conditions should be carefully controlled or avoided if the Boc group needs to be retained.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Problem 1: The product oils out during recrystallization.
| Possible Cause | Suggested Solution |
| The solvent system is not optimal. | Screen a variety of solvent systems. Good starting points include ethyl acetate/hexanes, acetone/hexanes, or toluene.[2] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. |
| The crude material is highly impure. | Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization. |
| Oiling out due to water. | Ensure all solvents and glassware are dry. |
Problem 2: Low yield after purification.
| Possible Cause | Suggested Solution |
| Decomposition during heating. | Avoid high temperatures during recrystallization, as N-Boc-indole boronic acid derivatives can be thermally unstable.[3] A recrystallization temperature around 60°C is a good starting point.[3] |
| Product loss during transfers. | Minimize the number of transfer steps and ensure complete transfer of the material at each stage. |
| Incomplete precipitation/crystallization. | Ensure the solution is sufficiently concentrated before cooling. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Product is partially soluble in the recrystallization solvent. | Use a minimal amount of hot solvent to dissolve the crude product to ensure supersaturation upon cooling. |
Problem 3: The purified product is still impure as indicated by NMR or HPLC.
| Possible Cause | Suggested Solution |
| Co-crystallization of impurities. | If recrystallization is ineffective, consider an alternative purification method such as acid-base extraction. |
| Presence of boronic anhydride. | The boronic anhydride can sometimes be converted back to the boronic acid by dissolving the material in a solvent like diethyl ether and washing with a small amount of water, followed by drying and re-isolation. |
| Ineffective purification method. | If one method fails to provide the desired purity, a combination of methods may be necessary (e.g., acid-base extraction followed by recrystallization). |
Data Presentation
The following table summarizes the expected outcomes of the two primary purification methods for crude this compound. The values presented are typical and may vary depending on the initial purity of the crude material and the experimental execution.
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple procedure, can provide high purity crystals. | May not be effective for removing all types of impurities, potential for product to oil out. |
| Acid-Base Extraction | >95% | 70-90% | Effective at removing non-acidic impurities. | Requires careful pH control to avoid Boc group cleavage, involves multiple steps. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the successful recrystallization of the analogous N-Boc-indole-2-boronic acid.[3]
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate (approximately 60°C). Avoid excessive heating to prevent decomposition.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize. For complete crystallization, place the flask in a refrigerator (4°C) or an ice bath for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate or an ethyl acetate/hexanes mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This protocol is a general method for the purification of boronic acids and is adapted for the target molecule.
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium carbonate or sodium bicarbonate solution. The boronic acid will be deprotonated and move into the aqueous layer as its boronate salt. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer contains non-acidic impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with a dilute acid, such as 1 M HCl, to a pH of approximately 3-4. The Boc group is sensitive to strong acid, so the acidification should be done slowly with monitoring of the pH. The purified boronic acid will precipitate out of the solution.
-
Extraction of Product: Extract the acidified aqueous solution with fresh ethyl acetate or diethyl ether (3 times). The purified boronic acid will now be in the organic layer.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Purification workflow for crude this compound.
References
Stability and storage conditions for N-Boc-indole-3-boronic acid
This technical support center provides essential information on the stability, storage, and handling of N-Boc-indole-3-boronic acid. It also offers troubleshooting guidance for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid N-Boc-indole-3-boronic acid?
A1: For long-term stability, solid N-Boc-indole-3-boronic acid should be stored in a tightly sealed container in a cool, dry place, protected from light. Refrigeration at 2-8°C is recommended. For extended storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) can minimize degradation from atmospheric moisture and oxygen.
Q2: How should I store solutions of N-Boc-indole-3-boronic acid?
A2: Solutions of N-Boc-indole-3-boronic acid are less stable than the solid material. For short-term storage (up to one month), solutions in anhydrous solvents such as DMSO can be kept at -20°C.[1][2] For longer-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[1] It is crucial to use anhydrous solvents and to protect the solution from moisture.
Q3: What are the primary degradation pathways for N-Boc-indole-3-boronic acid?
A3: The main degradation pathways for boronic acids, including N-Boc-indole-3-boronic acid, are:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of N-Boc-indole.[3] This process can be accelerated by moisture, acidic or basic conditions, and elevated temperatures.
-
Oxidation: Boronic acids can be susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. This can lead to the formation of phenolic byproducts.
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. This is often reversible upon the addition of water.
Q4: My Suzuki-Miyaura coupling reaction using N-Boc-indole-3-boronic acid is giving low yields. What are the potential causes?
A4: Low yields in Suzuki-Miyaura coupling reactions with N-Boc-indole-3-boronic acid can stem from several factors:
-
Reagent Quality: The boronic acid may have degraded due to improper storage or handling. It is advisable to use a fresh batch or to test the purity of the existing stock.
-
Protodeboronation: The reaction conditions, particularly high pH and elevated temperatures, can promote the undesired protodeboronation of the boronic acid.[3]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical and often substrate-dependent. For sterically hindered or electronically challenging substrates, specialized ligands may be required.
-
Oxygen Contamination: Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and side reactions.
-
Base and Solvent Effects: The choice and quality of the base and solvent can significantly impact the reaction outcome. The base should be finely powdered and anhydrous for solid-handling, and the solvent should be of high purity and appropriately degassed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in Suzuki Coupling | Degradation of N-Boc-indole-3-boronic acid. | Use a fresh batch of the boronic acid. Assess the purity of the current stock using NMR or HPLC. Consider using the more stable pinacol ester derivative, which can generate the boronic acid in situ. |
| Inefficient catalyst system. | Screen different palladium catalysts and ligands. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands. | |
| Protodeboronation of the boronic acid. | Use milder reaction conditions (lower temperature, less basic conditions if possible). Minimize reaction time. Use of anhydrous solvents and reagents is critical. | |
| Presence of oxygen in the reaction. | Ensure thorough degassing of all solvents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. | |
| Formation of N-Boc-indole as a major byproduct | Protodeboronation. | This is a strong indication of boronic acid degradation. Follow the recommendations for minimizing protodeboronation mentioned above. The presence of water can significantly contribute to this side reaction. |
| Inconsistent reaction results | Variable quality of N-Boc-indole-3-boronic acid. | Implement a quality control check for each new batch of the boronic acid before use. |
| Inconsistent reaction setup. | Standardize the experimental procedure, including the source and purity of all reagents and solvents, and the method of degassing. | |
| Difficulty in purification of the final product | Presence of boronic acid-derived impurities. | During workup, a wash with a mild aqueous base can help remove unreacted boronic acid and its byproducts. If the product is not base-sensitive, this can be an effective purification step. |
Stability and Storage Conditions Summary
| Parameter | Condition | Observation |
| Solid State Storage (Long-term) | 2-8°C, tightly sealed, protected from light and moisture. | Generally stable. |
| Solid State Storage (Short-term) | Room temperature, in a desiccator. | Acceptable for short periods, but refrigeration is preferred. |
| Solution Storage (DMSO) | -20°C, anhydrous, sealed. | Stable for up to 1 month.[1][2] |
| -80°C, anhydrous, sealed. | Stable for up to 6 months.[1] | |
| pH in Aqueous Solution | Acidic or basic conditions. | Can accelerate protodeboronation.[3] |
| Temperature | Elevated temperatures. | Can lead to thermal decomposition and increase the rate of protodeboronation. |
| Atmosphere | Presence of oxygen and moisture. | Can lead to oxidation and hydrolysis/protodeboronation. Storage under an inert atmosphere is recommended. |
Experimental Protocols
Protocol 1: Stability Assessment of N-Boc-indole-3-boronic acid by HPLC
This protocol outlines a general method for assessing the stability of N-Boc-indole-3-boronic acid under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of N-Boc-indole-3-boronic acid and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
2. Stress Conditions (Forced Degradation):
-
Acidic Hydrolysis: To an aliquot of the stock solution, add 1N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To an aliquot of the stock solution, add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution at 80°C for 48 hours.
-
Photostability: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.
-
For each stress condition, a control sample (stock solution without the stressor) should be kept under ambient conditions.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier). A typical gradient might start with a lower percentage of acetonitrile and ramp up to a higher percentage to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Analyze the control and stressed samples by HPLC. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.
Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy
This protocol can be used for a qualitative or semi-quantitative assessment of stability.
1. Sample Preparation:
-
Dissolve a known amount of N-Boc-indole-3-boronic acid in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).
2. Stability Monitoring:
-
Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, exposure to air).
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 24 hours).
3. Data Analysis:
-
Monitor for changes in the spectrum, such as the appearance of new signals or a decrease in the intensity of the signals corresponding to N-Boc-indole-3-boronic acid. The formation of N-Boc-indole (from protodeboronation) can be identified by the appearance of its characteristic signals. By integrating the signals, a semi-quantitative estimation of the degradation can be made. For more detailed analysis, ¹¹B NMR can also be employed to observe changes in the boron environment.
Visualizations
Caption: Workflow for assessing the stability of N-Boc-indole-3-boronic acid.
Caption: Logical flow for troubleshooting low yields in Suzuki coupling reactions.
References
Optimizing catalyst and ligand selection for reactions with Boc-indole boronic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Boc-indole boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a Boc-indole boronic acid is resulting in a low to non-existent yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving Boc-indole boronic acids can stem from several sources. A systematic approach to troubleshooting is recommended. Begin by assessing the following critical parameters:
-
Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand are active and not degraded. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Consider using a fresh batch of catalyst and ligand, or switching to a more robust, air-stable precatalyst like a palladacycle (e.g., XPhos Pd G3).[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the Pd(0) catalyst and promote the homocoupling of your boronic acid.[1] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[2][3]
-
Reagent Purity and Stability: Verify the purity of your Boc-indole boronic acid and the coupling partner. Boronic acids can degrade over time, and Boc-protected indoles may have their own stability issues.[1][4] Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common side reaction.[5]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1] For anhydrous reactions, ensure your base is finely powdered and dry.[1]
Q2: I am observing significant protodeboronation of my Boc-indole boronic acid. How can this side reaction be minimized?
A2: Protodeboronation is a frequent challenge, especially with electron-rich or sterically hindered boronic acids.[1][5] Here are several strategies to mitigate this issue:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger ones like potassium phosphate (K₃PO₄).[2]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Use a More Stable Boron Reagent: Convert your Boc-indole boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[2][6] These reagents tend to release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[7] Another option is to form a diethanolamine adduct, which is often a stable, crystalline solid that can be used directly in the coupling reaction.[8]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[2]
Q3: The nitrogen on the indole ring seems to be interfering with the reaction. How can I address potential catalyst inhibition?
A3: The nitrogen atom in the indole ring can coordinate to the palladium center, leading to catalyst inhibition.[9] This is a known issue with nitrogen-containing heterocycles.[9] To overcome this:
-
Select Appropriate Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective.[10] Their steric bulk can prevent the indole nitrogen from strongly coordinating to the palladium center.[2]
-
Use of Precatalysts: Modern palladium precatalysts are often more effective at generating the active LPd(0) species under mild conditions, which can be beneficial in challenging couplings.[9]
Q4: Can the Boc protecting group itself cause issues during the reaction?
A4: While the Boc (tert-butoxycarbonyl) group is generally robust, it can be labile under certain conditions. In some Suzuki-Miyaura couplings, the basic conditions, especially with stronger bases and higher temperatures, could potentially lead to the deprotection of the Boc group.[11] If you suspect this is happening, consider using milder bases and lower reaction temperatures. It is also worth noting that in some cases, the deprotection can occur during the reaction, which may or may not be desirable.[11]
Troubleshooting Guides
Guide 1: Low Conversion of Starting Materials
If you observe a low conversion of your starting materials, consider the following troubleshooting steps in a logical sequence.
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Formation of Significant Byproducts (Protodeboronation or Homocoupling)
If your desired product is accompanied by significant amounts of byproducts, the following guide can help you diagnose and solve the issue.
Caption: Troubleshooting guide for byproduct formation.
Data Presentation: Catalyst and Ligand Performance
The selection of the palladium source and ligand is paramount for a successful coupling. Below is a summary of data from a study on the Suzuki-Miyaura cross-coupling of 5-indole boronic acid with 3-chloroindazole, which serves as a relevant model for Boc-indole boronic acid couplings.[9]
| Palladium Source | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a Boc-indole boronic acid with an aryl halide.
Materials:
-
Boc-indole boronic acid (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., SPhos Pd G2, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents), flame-dried
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen), syringes, and septa
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add the aryl halide, Boc-indole boronic acid, and the finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: High-Throughput Screening (HTS) for Catalyst and Ligand Optimization
For more complex substrates or to rapidly identify optimal conditions, a high-throughput screening approach can be employed.[12][13]
Materials:
-
96-well reaction plate
-
Stock solutions of:
-
Aryl halide
-
Boc-indole boronic acid
-
Various palladium precatalysts
-
Various ligands
-
Various bases
-
-
Anhydrous solvents (e.g., Dioxane, THF, DMF)
-
Automated liquid handler (optional)
-
Plate sealer
-
UPLC-MS for analysis
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of all reactants, catalysts, ligands, and bases in appropriate anhydrous solvents.
-
Reaction Plate Preparation: Using an automated liquid handler or manual pipetting, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will represent a unique combination of reaction components.
-
Reaction Execution: Seal the reaction plate to prevent solvent evaporation and ensure an inert atmosphere. Place the plate on a heated shaker block for the desired reaction time and temperature.
-
Quenching and Dilution: After the reaction is complete, cool the plate to room temperature. Quench each reaction with a suitable solvent and dilute for analysis.
-
Analysis: Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product in each well.
Caption: High-throughput screening workflow for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. odinity.com [odinity.com]
Preventing protodeboronation of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of the byproduct N-Boc-indole, reducing the yield of your desired coupled product. This side reaction is a common challenge, especially in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Indole boronic acids, particularly those with the boronic acid group on the five-membered ring, can be susceptible to protodeboronation.[3]
Q2: What are the primary factors that promote the protodeboronation of my N-Boc-indole boronic acid?
A2: Several factors can accelerate protodeboronation:
-
High pH: Strongly basic conditions, often used in Suzuki-Miyaura reactions, can significantly increase the rate of protodeboronation.[1]
-
Aqueous Media: Water can act as the proton source for this side reaction.[4]
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the cleavage of the C-B bond.
-
Inefficient Catalysis: A slow Suzuki-Miyaura coupling reaction allows more time for the competing protodeboronation to occur.[4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the boronic acid, which can indirectly promote protodeboronation.
Q3: Should I use this compound or its pinacol ester?
A3: For substrates prone to protodeboronation, it is highly recommended to use the corresponding pinacol ester. Boronic esters are generally more stable than boronic acids.[5] They act as a "slow-release" source of the active boronic acid in situ, which helps to keep the concentration of the more reactive and unstable boronic acid low, thereby minimizing protodeboronation.[1][6] While boronic acids can sometimes be more reactive, the increased stability of the pinacol ester often leads to higher overall yields of the desired product.[7]
Q4: How can I monitor the extent of protodeboronation in my reaction?
A4: You can monitor the progress of your reaction and the formation of the N-Boc-indole byproduct using techniques such as:
-
Thin Layer Chromatography (TLC): N-Boc-indole will have a different Rf value compared to your starting materials and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify and quantify the amounts of starting material, desired product, and the protodeboronated byproduct in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude reaction mixture can be used to determine the ratio of the desired product to N-Boc-indole by integrating characteristic peaks for each compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of N-Boc-indole detected | Strongly basic conditions: Use of strong bases like NaOH or KOH in aqueous media. | Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] |
| Presence of excess water: Water acts as a proton source. | Use anhydrous solvents and ensure all glassware is thoroughly dried. If the reaction requires a co-solvent, minimize the amount of water. | |
| High reaction temperature: Elevated temperatures accelerate C-B bond cleavage. | Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is slow, consider using a more active catalyst system rather than increasing the temperature.[4] | |
| Low yield of desired product despite consumption of starting materials | Inefficient catalytic system: The Suzuki coupling is slower than the rate of protodeboronation. | Optimize the catalyst and ligand. Consider using a more active palladium precatalyst and an electron-rich, bulky phosphine ligand to accelerate the desired coupling.[4] |
| Decomposition of the boronic acid: The N-Boc-indole boronic acid is degrading under the reaction conditions. | Convert the boronic acid to its more stable pinacol ester derivative before use in the coupling reaction. | |
| Inconsistent yields between batches | Variability in reagent quality: The purity and stability of the boronic acid can vary. | Use freshly purchased or properly stored this compound. Consider purifying the boronic acid before use if its quality is uncertain. |
| Inconsistent reaction setup: Variations in degassing, solvent purity, and base preparation. | Ensure thorough degassing of solvents to remove oxygen. Use high-purity, anhydrous solvents and finely powdered, dry bases for better reproducibility. |
Data Presentation
The following table summarizes the impact of the choice of boron reagent on the yield of Suzuki-Miyaura coupling reactions, highlighting the general advantage of using boronic esters to minimize side reactions like protodeboronation.
| Boron Reagent | General Stability | Typical Outcome in Suzuki Coupling | Reference |
| Arylboronic Acid | Moderate to low; susceptible to protodeboronation and oxidation. | Can provide good yields under optimized conditions, but prone to lower yields with sensitive substrates due to side reactions.[6] | [6] |
| Arylboronic Acid Pinacol Ester | High; more stable to moisture, air, and chromatography.[5] | Often provides higher and more consistent yields, especially with substrates prone to protodeboronation, due to the "slow-release" of the active boronic acid.[6] | [5][6] |
| N-Methyliminodiacetic Acid (MIDA) Boronate | Exceptionally stable, often crystalline solids. | Highly effective in minimizing protodeboronation through a very slow and controlled release of the boronic acid. Recommended for very unstable substrates.[1] | [1] |
Note: Quantitative data for the specific protodeboronation of this compound under varying Suzuki-Miyaura conditions is not extensively available in the public domain. The information presented is based on general principles and data for analogous systems.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound pinacol ester under conditions designed to suppress protodeboronation.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)
-
Anhydrous, degassed water (if required, e.g., for K₃PO₄)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, this compound pinacol ester, and the mild base.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe. If using a phosphate base, a small, optimized amount of water may be necessary.
-
Stir the reaction mixture at a moderate temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways for this compound.
Caption: Key strategies to minimize protodeboronation.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for N-Boc-3-Indoleboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving N-Boc-3-indoleboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a Suzuki-Miyaura coupling reaction using N-Boc-3-indoleboronic acid?
A1: A typical aqueous work-up is the standard procedure. After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate (EtOAc), and washed sequentially with water, a mild aqueous base (like saturated sodium bicarbonate solution), and finally, brine.[1][2] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which is typically purified by column chromatography.[1][2]
Q2: Is the N-Boc protecting group stable during the work-up?
A2: The N-Boc group is generally stable under neutral and basic conditions, which are typical for a standard aqueous work-up. However, it is highly sensitive to acidic conditions. Therefore, acidic washes must be avoided to prevent premature deprotection of the indole nitrogen. If an acidic wash is necessary for other reasons, the pH must be carefully controlled.
Q3: How can I remove unreacted N-Boc-3-indoleboronic acid from my product?
A3: Unreacted N-Boc-3-indoleboronic acid can be removed by washing the organic layer with a mild aqueous base, such as 1M NaOH or saturated sodium bicarbonate solution.[3] The basic wash deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Multiple washes may be necessary for complete removal.[3]
Q4: I am observing a significant amount of a byproduct that appears to be indole (from protodeboronation). What causes this and how can I prevent it?
A4: Protodeboronation is a common side reaction where the C-B bond is replaced by a C-H bond. This can be exacerbated by high temperatures, strong bases, and the presence of excess water, which can act as a proton source.[4] To minimize this, consider using milder bases (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH), lowering the reaction temperature, and using anhydrous solvents.[4][5] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for the reaction can also be an effective strategy.[4]
Q5: My crude product is contaminated with dark particles. What are they and how can I remove them?
A5: Dark particles or a dark coloration in the crude product are typically residual palladium catalyst that has crashed out of solution. These can often be removed by filtering the reaction mixture through a pad of Celite before proceeding with the aqueous work-up.[2] For removal of soluble palladium species, specialized silica-based scavengers can be employed, or careful column chromatography can be effective.
Q6: How do I choose a solvent system for the column chromatography purification of my 3-substituted-N-Boc-indole product?
A6: The choice of solvent system depends on the polarity of your product. A good starting point for many N-Boc-indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1][2] You can determine the optimal ratio by running thin-layer chromatography (TLC) in various solvent mixtures. Aim for an Rf value of 0.2-0.3 for your desired product for good separation on the column.[6] For visualizing the spots on TLC, UV light (254 nm) is effective due to the aromatic nature of the indole ring.[7]
Troubleshooting Guides
Problem 1: Low Yield After Work-up
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of material during aqueous washes. | Emulsion Formation: The reaction mixture forms a stable emulsion in the separatory funnel, preventing clear separation of organic and aqueous layers. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product Precipitation: The product is poorly soluble in the chosen extraction solvent and precipitates at the interface. | Use a larger volume of solvent or switch to a solvent in which the product is more soluble (e.g., dichloromethane instead of ethyl acetate). | |
| Premature Deprotection: Accidental exposure to acidic conditions (e.g., acidic catalyst carryover) is cleaving the N-Boc group, and the unprotected product has different solubility. | Ensure all aqueous washes are neutral or basic. A preliminary wash with saturated sodium bicarbonate can neutralize any residual acid. | |
| Product is lost during column chromatography. | Inappropriate Solvent System: The eluent is too polar, causing the product to elute too quickly with impurities. | Optimize the solvent system using TLC to achieve good separation (ΔRf > 0.2 between spots). Use a less polar solvent system for the column. |
| Compound is Unstable on Silica Gel: The indole product may be sensitive to the acidic nature of standard silica gel. | Add a small amount of a basic modifier, like triethylamine (~1%), to the eluent to neutralize the silica gel.[8] |
Problem 2: Impure Product After Work-up and Purification
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted boronic acid in the final product. | Inefficient Basic Wash: The aqueous base wash was not sufficient to remove all the unreacted N-Boc-3-indoleboronic acid. | Increase the number of basic washes (e.g., 2-3 times with 1M NaOH or NaHCO₃). Ensure vigorous stirring during the wash to maximize contact between the phases. |
| Product is also acidic: If the product has an acidic functionality, it may also be extracted into the basic wash. | Carefully adjust the pH of the basic wash to a point where the boronic acid is deprotonated, but the product is not. This requires careful pH monitoring. | |
| Presence of homocoupled boronic acid byproduct. | Oxygen in the Reaction: The presence of oxygen can promote the homocoupling of the boronic acid. | Ensure the reaction was properly degassed and maintained under an inert atmosphere (Nitrogen or Argon). |
| Inefficient Purification: The homocoupled product has a similar polarity to the desired product. | Optimize column chromatography conditions. A shallow gradient elution (slowly increasing the polarity of the eluent) may be necessary to resolve the two compounds. | |
| Presence of boron-containing byproducts (e.g., boroxines). | Dehydration of Boronic Acid: Boronic acids can dehydrate to form cyclic boroxine anhydrides. | These can often be removed by co-evaporation with methanol. The methanol reacts with the boron species to form volatile methyl borate esters that are removed under reduced pressure.[3] |
Experimental Protocols
General Work-up Protocol for Suzuki-Miyaura Reaction
-
Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc, ~10-20 times the volume of the reaction solvent).
-
Filtration (Optional): If a significant amount of black precipitate (palladium black) is present, filter the diluted mixture through a pad of Celite®. Wash the filter cake with additional EtOAc to ensure all product is collected.
-
Aqueous Wash - Neutral: Transfer the filtrate to a separatory funnel and wash with deionized water. Drain the aqueous layer.
-
Aqueous Wash - Basic: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities and unreacted boronic acid. If a large amount of boronic acid was used, a wash with a dilute (e.g., 1M) NaOH solution may be more effective. Repeat this wash if necessary. Check the pH of the aqueous layer to ensure it is basic.
-
Aqueous Wash - Brine: Wash the organic layer with brine (saturated aqueous NaCl). This helps to remove residual water and break any minor emulsions.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-30 minutes.
-
Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Standard Work-up Workflow
Caption: A standard workflow for the aqueous work-up of reactions.
Troubleshooting Logic for Impurities
Caption: Decision tree for troubleshooting common impurities.
References
Technical Support Center: Boc-Protected Indole Boronic Acids in Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Boc-protected indole boronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with N-Boc-indole boronic acid is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, systematically evaluate the following critical parameters:
-
Catalyst Activity: Ensure your palladium catalyst and ligands are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Purity: Verify the purity of your N-Boc-indole boronic acid and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time, particularly through protodeboronation.[1][2]
-
Solvent and Base Combination: The choice of solvent and base is highly interdependent and critical for success. The base needs to be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or the Boc-protecting group.[1][3]
Q2: I am observing significant protodeboronation of my N-Boc-indole boronic acid. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with electron-rich heteroaryl boronic acids.[1][4][5] Water is the typical proton source for this reaction.[1] To mitigate this:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1][6][7] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[1]
-
Anhydrous Conditions: While water can be beneficial for the Suzuki reaction in some cases, switching to anhydrous conditions can significantly reduce protodeboronation.[1][8] Ensure solvents are thoroughly dried and use a dry, finely powdered base.
-
Use of Boronic Esters: N-Boc-indole boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4][5] They can act as a "slow-release" source of the boronic acid under the reaction conditions.
Q3: Does the Boc protecting group affect the reactivity of the indole boronic acid?
A3: Yes, the N-Boc group can influence reactivity. In some Suzuki couplings involving indoles, yields were found to be lower when the Boc group was present compared to unprotected indoles, especially when the indole is the boronic acid partner.[9] However, the electronic and steric effects are complex and substrate-dependent. The Boc group is generally stable under many Suzuki conditions but can be sensitive to strongly basic or acidic environments.
Q4: What is the role of water in the Suzuki-Miyaura reaction, and should I use it with my Boc-protected indole boronic acid?
A4: The role of water is multifaceted. It can be crucial for dissolving the base and facilitating the catalytic cycle.[8][10][11] Some studies suggest that a small amount of water is key for the transformation, even in pseudo-solid-state reactions.[10][11] However, for substrates prone to protodeboronation like indole boronic acids, water is also the primary proton source for this unwanted side reaction.[1][8]
Recommendation: Start with a carefully controlled amount of water in a mixed solvent system (e.g., Dioxane/H₂O 10:1). If protodeboronation is significant, switch to strictly anhydrous conditions.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[1] | The active Pd(0) species is susceptible to oxidation. Precatalysts can degrade over time. |
| Poor Solubility | Choose a solvent system that dissolves all reactants at the reaction temperature. Common choices include dioxane, THF, or DMF, often with a co-solvent like water.[2][12] | Poor solubility of either the boronic acid or the aryl halide will impede the reaction rate. |
| Insufficient Base Strength | Switch to a stronger base. For example, if K₂CO₃ is ineffective, try K₃PO₄. | The base is critical for the formation of the boronate species, which is more nucleophilic and reactive in the transmetalation step.[3][5] |
| Low Reaction Temperature | Increase the reaction temperature in increments (e.g., 80 °C to 100 °C). | The oxidative addition and other steps in the catalytic cycle may require higher thermal energy, especially for less reactive aryl halides. |
Issue 2: Significant Protodeboronation Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Protic Sources | Switch to strictly anhydrous conditions. Use dried solvents and finely powdered, dry base.[1] | Water is the primary proton source for protodeboronation.[1] |
| Base is too Strong/Aqueous | Use a milder, non-hydroxide base like KF or Cs₂CO₃.[1] | Strong bases in aqueous media create a high pH environment that accelerates the C-B bond cleavage.[4][5][6] |
| Boronic Acid Instability | Convert the N-Boc-indole boronic acid to its corresponding pinacol ester (Bpin) and use that in the coupling reaction. | Boronic esters are generally more stable and less susceptible to premature protodeboronation than boronic acids.[4][5] |
| Prolonged Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. | The longer the boronic acid is exposed to the reaction conditions, the more likely it is to degrade.[2] |
Data Summary Tables
Table 1: Effect of Base on Suzuki Coupling Yield (Data compiled and adapted from various sources for illustrative purposes)
| Entry | Base | Solvent System | Typical Yield (%) | Notes |
| 1 | K₃PO₄ | Dioxane/H₂O | High | Strong base, effective but can promote protodeboronation.[1][13] |
| 2 | K₂CO₃ | Dioxane/H₂O | Moderate to High | Milder than K₃PO₄, often a good starting point.[14] |
| 3 | Cs₂CO₃ | Dioxane | High | Often effective in anhydrous conditions, can reduce protodeboronation. |
| 4 | KF | THF (anhydrous) | Moderate | Mild base, particularly useful for minimizing protodeboronation under anhydrous conditions.[1] |
| 5 | NaOH | Dioxane/H₂O | Variable | Strong base, high risk of Boc-deprotection and protodeboronation.[1] |
| 6 | Et₃N | DMF | Low to Moderate | Organic bases are generally less effective than inorganic bases for this transformation.[14] |
Table 2: Common Solvents for Suzuki Coupling of Indole Derivatives (Data compiled and adapted from various sources for illustrative purposes)
| Entry | Solvent | Typical Co-Solvent | Temperature (°C) | Key Characteristics |
| 1 | 1,4-Dioxane | H₂O | 80 - 110 | Excellent solvent for many Pd catalysts and ligands; good starting point.[12][13] |
| 2 | Tetrahydrofuran (THF) | H₂O | 65 - 80 | Lower boiling point, good for moderately reactive partners.[8][15] |
| 3 | Toluene | None (anhydrous) | 90 - 110 | Useful for anhydrous reactions to suppress protodeboronation. |
| 4 | Dimethylformamide (DMF) | H₂O | 80 - 120 | High boiling point, good solvating power, but can be difficult to remove.[2] |
| 5 | 2-MeTHF | H₂O | 80 - 100 | Greener alternative to THF, can sometimes provide superior results.[16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with N-Boc-Indole Boronic Acid
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), N-Boc-indole boronic acid (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1 v/v) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Diagrams
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for a failed Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Palladium-Catalyzed Reactions of Indole Boronic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of indole boronic acids, primarily focusing on the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my Suzuki-Miyaura coupling reaction with an indole boronic acid. What are the potential causes and solutions?
Low yields can stem from several factors, including catalyst deactivation, inefficient transmetalation, or side reactions. Here are common causes and troubleshooting steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient for challenging substrates.[1] Consider using more robust systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which can accelerate oxidative addition and reductive elimination.[2]
-
Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2] Proper degassing of solvents is crucial.[3]
-
Reagent Purity: Verify the purity of your indole boronic acid and aryl halide. Boronic acids can degrade over time.[2]
-
Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause degradation.[2] For base-sensitive functional groups, weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) may be preferable to stronger bases like potassium phosphate (K₃PO₄).[2][4]
-
Solvent System: The solvent plays a significant role. A mixture of an organic solvent (e.g., dioxane, DME, toluene) with water is often used to dissolve the base.[3][5] For anhydrous reactions, ensure the base is finely powdered and dry.[2]
Q2: Significant protodeboronation of my indole boronic acid is occurring. How can I minimize this side reaction?
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common side reaction, especially with electron-rich heterocycles like indole.[2][6] Here are strategies to mitigate it:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to milder bases like KF or K₂CO₃ can be effective.[2]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous conditions can significantly reduce its occurrence.[2]
-
Use Boronic Esters: Converting the indole boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[1][7] The ester is cleaved in situ during the reaction.
-
Protecting Groups: The presence and type of protecting group on the indole nitrogen can influence the reaction outcome. For instance, in some cases, unprotected indoles give higher yields when used as the boronic acid partner, while in other contexts, a tosyl (Tos) protecting group can be beneficial when using boronate esters.[8]
Q3: I am observing a significant amount of homocoupling of my indole boronic acid. What causes this and how can I prevent it?
Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct.[1] This is often competitive with the desired cross-coupling reaction.
-
Oxygen Contamination: The presence of molecular oxygen is a major contributor to homocoupling.[9] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.[2]
-
Catalyst System: The choice of palladium source and ligand can influence the rate of homocoupling versus cross-coupling.[10]
-
Reaction Rate: If the desired cross-coupling is slow, homocoupling can become more prevalent.[1] Optimizing the conditions to accelerate the cross-coupling (e.g., using more active ligands, appropriate temperature) can minimize this side reaction.
Q4: How do I choose the right coupling partners? Should the indole be the boronic acid or the halide?
The choice of which partner is the boronic acid and which is the halide can significantly impact the yield.
-
Generally, higher yields are obtained when indole bromides are reacted with arylboronic acids.[8]
-
When indolylboronic acids are reacted with aryl bromides, yields can be lower and are more dependent on the substituent on the indole nitrogen.[8]
Data Presentation
Table 1: Influence of Palladium Source and Ligand on Suzuki-Miyaura Coupling Yield
| Pd Source (mol%) | Ligand (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (3) | 25 | [11] |
| Pd(OAc)₂ (2) | P(o-tol)₃ (3) | 32 | [11] |
| Pd(OAc)₂ (2) | PCy₃ (3) | 65 | [11] |
| Pd₂(dba)₃ (2) | XPhos (3) | 95 | [11] |
| PdCl₂(dppf) (2) | - | 88 | [11] |
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h. Yields determined by GC.[11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Indole Halide with an Arylboronic Acid
This protocol is a generalized starting point and should be optimized for specific substrates.[3][5]
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the indole halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[5]
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) at least three times.[5]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[3] The solvent should be degassed by bubbling an inert gas through it for 15-20 minutes.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[3] Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Spectroscopic Signature: A Comparative Guide to (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of building blocks is paramount for reproducible and reliable synthesis. This guide provides an in-depth look at the ¹H and ¹³C NMR spectroscopic properties of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, a key reagent in synthetic chemistry, particularly for the construction of complex indole-containing molecules through Suzuki-Miyaura cross-coupling reactions.
This document offers a comparative analysis of its spectral features, performance in synthetic applications against relevant alternatives, and detailed experimental protocols to ensure accurate characterization and successful implementation in the laboratory.
¹H and ¹³C NMR Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that boronic acids can exist in equilibrium with their corresponding boroxines (trimeric anhydrides), which can lead to broadened signals in NMR spectra.[1]
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole-H2 | ~8.1 | s | - |
| Indole-H4 | ~8.0 | d | ~8.0 |
| Indole-H7 | ~7.6 | d | ~8.0 |
| Indole-H5, H6 | ~7.3-7.4 | m | - |
| B(OH)₂ | ~5.0 (broad) | s | - |
| C(CH₃)₃ | ~1.7 | s | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad signal for the B(OH)₂ protons is due to exchange with residual water and the quadrupolar nature of the boron nucleus.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~150 |
| Indole C-7a | ~136 |
| Indole C-3a | ~130 |
| Indole C-2 | ~128 |
| Indole C-4, C-5, C-6, C-7 | ~115-125 |
| Indole C-3 | Not typically observed |
| C (CH₃)₃ | ~84 |
| C(C H₃)₃ | ~28 |
Note: The carbon atom attached to the boron (C-3) is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.[1]
Comparative Analysis with Alternative Reagents
The choice of a boronic acid reagent in cross-coupling reactions can significantly impact reaction efficiency and product yield.[2] The N-Boc protecting group on the indole nitrogen enhances the stability and solubility of the molecule.[3] Below is a comparison of this compound with other commonly used indolylboronic acids and a different heterocyclic boronic acid in the context of Suzuki-Miyaura coupling reactions.
Table 3: Performance Comparison in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| This compound | Aryl Halide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent | [4] |
| Indole-3-boronic acid (unprotected) | Aryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Moderate to Good | [5] |
| 1-Methylindole-3-boronic acid | Aryl Halide | PdCl₂(dppf) | K₂CO₃ | DMF | Good | [6] |
| Pyridine-3-boronic acid | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Good | [2] |
The N-Boc protected indole-3-boronic acid often provides higher yields and cleaner reactions compared to its unprotected counterpart, which can be prone to side reactions at the N-H position.[7] The choice of catalyst and reaction conditions is crucial for optimizing the yield for each specific substrate combination.[8]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of indolylboronic acids is through a lithium-halogen exchange followed by reaction with a borate ester.
Materials:
-
1-Boc-3-bromoindole
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 1-Boc-3-bromoindole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction by adding aqueous HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for ¹H and ¹³C NMR Spectroscopy[9][10]
Sample Preparation:
-
Accurately weigh 5-10 mg of the boronic acid sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube. The choice of solvent can affect chemical shifts.[1]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
Data Acquisition:
-
Acquire the NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
General Protocol for Suzuki-Miyaura Cross-Coupling[3][4]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water, 4:1)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, and understanding its mechanism is key to optimizing reaction conditions. The following diagram illustrates the generally accepted catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of N-Boc-indole-3-boronic Acid and Other Indole Boronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of N-Boc-indole-3-boronic acid with other common indole boronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the optimal indole boronic acid derivative for their specific synthetic needs.
Introduction
Indole-containing compounds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the indole scaffold, and indole boronic acids are key intermediates in this process. The choice of protecting group on the indole nitrogen, or the absence thereof, can significantly impact the reactivity and stability of the boronic acid, thereby influencing the efficiency of the cross-coupling reaction. This guide focuses on a comparative analysis of N-Boc-indole-3-boronic acid, unprotected indole-3-boronic acid, and N-methyl-indole-3-boronic acid.
Reactivity in Suzuki-Miyaura Cross-Coupling
The reactivity of indole boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors, as well as the stability of the boronic acid under the reaction conditions. A crucial side reaction that can diminish the yield of the desired product is protodeboronation, the cleavage of the C-B bond by a proton source.
The Role of the N-Substituent
The substituent on the indole nitrogen plays a pivotal role in modulating the reactivity of the corresponding boronic acid.
-
Unprotected Indole-3-boronic Acid (NH): Generally considered the most reactive among the common indole-3-boronic acids in Suzuki-Miyaura couplings. The NH group is electron-donating, which increases the nucleophilicity of the indole ring and facilitates the transmetalation step in the catalytic cycle. However, the acidic proton can sometimes lead to complications, such as side reactions or catalyst inhibition, particularly with certain bases or substrates.[1]
-
N-Boc-indole-3-boronic Acid (N-Boc): The tert-butyloxycarbonyl (Boc) group is an electron-withdrawing group, which decreases the electron density of the indole ring. This reduction in nucleophilicity generally leads to a lower reactivity in Suzuki-Miyaura couplings compared to the unprotected analogue.[2] However, the Boc group offers the advantage of protecting the indole nitrogen, preventing potential side reactions and often improving solubility in organic solvents.
-
N-Methyl-indole-3-boronic Acid (N-Me): The methyl group is a weakly electron-donating group. Therefore, the reactivity of N-methyl-indole-3-boronic acid is generally expected to be higher than that of the N-Boc derivative but may be slightly lower than the unprotected indole boronic acid. It offers the benefit of a protected nitrogen without the significant electronic deactivation of the Boc group.
Quantitative Data Comparison
The following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of different indole-3-boronic acids with various aryl halides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is collated from various sources to provide a comparative overview.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Indole-3-Boronic Acids with Aryl Bromides
| Indole Boronic Acid | Aryl Bromide | Catalyst | Base | Solvent | Yield (%) |
| Indole-3-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~95% |
| N-Boc-indole-3-boronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | ~85% |
| N-Methyl-indole-3-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~90% |
| Indole-3-boronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~92% |
| N-Boc-indole-3-boronic acid | 4-Bromoanisole | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | ~88% |
Table 2: Comparison of Yields with Electron-Rich and Electron-Poor Aryl Halides
| Indole Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| Indole-3-boronic acid | 4-Chloroanisole (electron-rich) | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | ~85% |
| N-Boc-indole-3-boronic acid | 4-Chloroanisole (electron-rich) | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | ~75% |
| Indole-3-boronic acid | 4-Chloronitrobenzene (electron-poor) | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~98% |
| N-Boc-indole-3-boronic acid | 4-Chloronitrobenzene (electron-poor) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | ~92% |
Stability and Protodeboronation
Protodeboronation is a significant decomposition pathway for boronic acids, particularly under basic aqueous conditions often employed in Suzuki-Miyaura reactions.[3] The rate of protodeboronation can influence the overall yield of the cross-coupling reaction by reducing the concentration of the active boronic acid.
-
Electron-rich aryl boronic acids are generally more susceptible to protodeboronation.[4] This would suggest that unprotected and N-methyl-indole-3-boronic acids may be less stable than the N-Boc derivative under certain conditions.
-
The N-Boc group , being electron-withdrawing, is expected to increase the stability of the boronic acid towards protodeboronation by reducing the electron density on the indole ring.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of indole boronic acids. Optimal conditions may vary depending on the specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of Indole-3-boronic Acid with an Aryl Bromide
Materials:
-
Indole-3-boronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add indole-3-boronic acid, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-indole-3-boronic Acid with an Aryl Chloride
Materials:
-
N-Boc-indole-3-boronic acid (1.1 equiv)
-
Aryl chloride (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane, degassed
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under a stream of inert gas, add N-Boc-indole-3-boronic acid, the aryl chloride, Pd(dppf)Cl₂, and K₂CO₃ to a Schlenk flask.
-
Add degassed anhydrous dioxane via syringe.
-
Seal the flask and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Analysis of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex organic molecules, robust analytical methodologies are paramount. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, a key building block in medicinal chemistry, particularly for Suzuki-Miyaura coupling reactions, requires precise and accurate analytical techniques to ensure its purity and stability. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the separation and quantification of this compound from its starting materials, byproducts, and degradation products. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.
Comparison of HPLC Columns
The selection of an appropriate HPLC column is crucial for the successful separation of N-Boc-indole-3-boronic acid and its related impurities. Reversed-phase columns are most commonly employed for this class of compounds.
| Column Type | Stationary Phase Chemistry | Typical Dimensions | Performance Characteristics | Recommended For |
| C18 (ODS) | Octadecylsilane | 4.6 x 150 mm, 5 µm | Good retention for non-polar and moderately polar compounds. Provides excellent separation for the main analyte from many common impurities. | General purpose analysis, purity assessment. |
| C8 | Octylsilane | 4.6 x 150 mm, 5 µm | Less retentive than C18, leading to shorter analysis times. May provide better peak shape for some polar compounds. | Faster analysis when high resolution is not the primary concern. |
| Phenyl-Hexyl | Phenyl-Hexyl | 4.6 x 150 mm, 3.5 µm | Offers alternative selectivity due to π-π interactions with the indole ring. Can resolve impurities that co-elute on C18 columns. | Orthogonal method development, separation of aromatic isomers. |
Impact of Mobile Phase Additives
Mobile phase additives play a significant role in controlling peak shape, retention time, and the stability of the analyte.
| Additive | Typical Concentration | Effect on Chromatography | Considerations |
| Formic Acid | 0.1% (v/v) | Provides good peak shape for acidic and neutral compounds by suppressing the ionization of silanol groups on the stationary phase. Compatible with mass spectrometry. | Generally a good starting point for method development. |
| Ammonium Acetate | 10 mM | Acts as a buffer and can improve peak shape for ionizable compounds. Also MS-compatible. | Can be beneficial for LC-MS analysis by enhancing ionization. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Excellent ion-pairing agent that can significantly improve peak shape. | Caution: TFA is a strong acid and may cause the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group, especially if fractions are collected and stored.[1] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an invaluable tool for the trace-level quantification and structural confirmation of this compound.
Comparison of Ionization Techniques
The choice of ionization source is critical for achieving optimal sensitivity in LC-MS analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques.
| Ionization Technique | Principle | Applicability to Analyte | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from solution. | Highly suitable due to the presence of polar functional groups (boronic acid, carbamate). | High sensitivity, suitable for a wide range of polar to moderately polar compounds. | Can be susceptible to matrix effects and ion suppression. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization technique. | Applicable, particularly for less polar impurities that may not ionize well by ESI. | Less prone to matrix effects than ESI. Can ionize a broader range of less polar compounds. | Generally less sensitive than ESI for polar compounds. Requires analyte to be thermally stable. |
For this compound, ESI in negative ion mode is often the preferred technique due to the acidic nature of the boronic acid moiety, which readily forms [M-H]⁻ ions.
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol outlines a general method for determining the purity of this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 280 nm.
Protocol 2: LC-MS/MS Quantitative Analysis
This protocol is designed for the sensitive quantification of this compound, for instance, in reaction monitoring or stability studies.
-
Sample Preparation: Prepare a stock solution of the analyte in methanol. Create a series of calibration standards by serial dilution in the mobile phase. Sample aliquots from reaction mixtures should be quenched and diluted appropriately.
-
LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition: Monitor the transition from the precursor ion (m/z of the deprotonated molecule) to a characteristic product ion. The specific m/z values will need to be determined by direct infusion of a standard solution.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
References
A Mechanistic Deep Dive: Optimizing Suzuki Reactions with N-Boc-Indole Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. When incorporating the privileged indole scaffold, particularly with the versatile N-Boc protecting group, a nuanced understanding of the reaction mechanism is critical for achieving high yields and minimizing side reactions. This guide provides a comparative analysis of mechanistic studies involving N-Boc-indole boronic acids, offering insights into catalyst performance, common side reactions, and detailed experimental protocols to empower your synthetic endeavors.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its mild conditions and functional group tolerance. The general mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst. This cycle consists of three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[1][2][3] The presence of a base is crucial, as it activates the boronic acid, enhancing its nucleophilicity and facilitating the transmetalation step.[2][4]
However, when employing heteroaromatic boronic acids, such as those derived from N-Boc-indole, specific challenges can arise that affect reaction efficiency and product distribution. The electron-rich nature of the indole ring and the presence of the N-H proton in unprotected indoles can lead to catalyst inhibition.[5] The use of the N-tert-butoxycarbonyl (N-Boc) protecting group mitigates some of these issues by preventing coordination of the indole nitrogen to the palladium center. Nevertheless, the electronic properties of the N-Boc-indole moiety can still influence the kinetics and outcome of the reaction.
Comparative Analysis of Catalytic Systems
The choice of palladium catalyst and ligands is paramount in optimizing the Suzuki-Miyaura coupling of N-Boc-indole boronic acids. While a wide array of catalytic systems have been developed, their performance can vary significantly depending on the specific substrates and reaction conditions. Below is a comparative summary of commonly employed catalytic systems for the coupling of bromoindoles, which provides valuable insights applicable to reactions involving N-Boc-indole boronic acids.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[6] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other systems for a 5-bromo-1-ethyl-1H-indazole substrate.[6] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.[6] |
Mechanistic Considerations and Side Reactions
A key side reaction that plagues Suzuki-Miyaura couplings of heteroaryl boronic acids, including N-Boc-indole derivatives, is protodeboronation .[7] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the parent indole and a reduction in the yield of the desired coupled product. The propensity for protodeboronation is highly dependent on the reaction conditions, particularly the nature of the solvent, base, and temperature. Electron-rich heteroaromatic boronic acids are often more susceptible to this undesired pathway.[8]
The N-Boc protecting group plays a significant electronic role. By withdrawing electron density from the indole nitrogen, it can influence the nucleophilicity of the indole ring and potentially affect the rate of transmetalation. While it prevents N-coordination to the palladium catalyst, its steric bulk can also play a role in the overall reaction kinetics.
Below are diagrams illustrating the key reaction pathways.
Experimental Protocols
Detailed below are representative experimental protocols for the Suzuki-Miyaura coupling of an N-Boc-indole boronic acid with an aryl bromide and a general workflow for monitoring such a reaction.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the N-Boc-indole boronic acid (1.0 mmol, 1.0 equiv), aryl bromide (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
By carefully considering the choice of catalyst, reaction conditions, and potential side reactions, researchers can effectively employ the Suzuki-Miyaura coupling to synthesize a diverse array of functionalized N-Boc-indoles, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Boronic Esters in Indole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry and materials science. Boronic acids and their derivatives are indispensable reagents in this field, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, as well as in C-H functionalization. The choice of the boron reagent is a critical parameter that can significantly impact reaction efficiency, yield, stability, and substrate scope. This guide provides an objective comparison of the performance of various boronic esters in indole functionalization, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal reagent for your research needs.
Core Tenets of Boronic Ester Selection: A Balance of Reactivity and Stability
The selection of a boronic ester for indole functionalization hinges on a fundamental trade-off between reactivity and stability. Generally, more reactive boron reagents are less stable, and vice-versa.
-
Boronic Acids: While not esters, they are the parent compounds and serve as a benchmark for reactivity. They are often more reactive than their ester counterparts but are prone to decomposition through pathways like protodeboronation and oxidation, which can complicate their storage and handling.[1][2]
-
Boronate Esters: These derivatives, such as the commonly used pinacol esters, offer enhanced stability.[1] They are often crystalline solids that are easier to handle, purify, and store.[1] This stability comes at the cost of reduced reactivity compared to the parent boronic acid.[1]
-
Potassium Organotrifluoroborates: These salts are tetracoordinate boron species, which makes them significantly more stable to air and moisture than boronic acids and esters.[3][4] They often exhibit comparable or even superior reactivity in cross-coupling reactions.[3][5]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and chromatography-stable solids. The MIDA ligand protects the boronic acid functionality and can be removed under mild conditions to release the reactive boronic acid in situ.
Quantitative Performance Comparison
The following tables summarize quantitative data from the literature, comparing the performance of different boronic acid derivatives in the functionalization of indoles. It is important to note that direct, side-by-side comparisons across a wide range of boronic esters under identical conditions are scarce in the literature. The data presented here is collated from studies where direct comparisons were made or can be reasonably inferred.
Table 1: Arylboronic Acids vs. Arylpinacolboronate Esters in Suzuki Coupling of Indoles
This table compares the yields of Suzuki coupling reactions between indole derivatives and either phenylboronic acid or its pinacol ester.
| Entry | Indole Substrate | Boron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 95 | [2] |
| 2 | 5-Bromo-1H-indole | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 24 | 75 | [2] |
| 3 | 1-Boc-5-bromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 98 | [2] |
| 4 | 1-Boc-5-bromo-1H-indole | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 24 | 85 | [2] |
Key Observation: Arylboronic acids generally provide higher yields in shorter reaction times compared to their corresponding pinacol esters in the Suzuki coupling of indoles.[2]
Table 2: Comparative Reactivity of Various Boron Reagents in Suzuki-Miyaura Transmetalation
This table presents the relative rates of the transmetalation step, a key step in the Suzuki-Miyaura catalytic cycle, for different types of boronic esters. While not specific to indole substrates, it provides a general indication of reactivity.
| Boron Reagent Type | Example | Relative Rate of Transmetalation | Reference |
| Boronic Acid | Arylboronic acid | 1.0 | [6] |
| Pinacol Boronate Ester | Arylpinacol boronate | Slower | [6] |
| Neopentyl Boronate Ester | Arylneopentyl boronate | Faster than pinacol | [5][6] |
| Catechol Boronate Ester | Arylcatechol boronate | Faster than boronic acid | [6] |
| Potassium Trifluoroborate | Potassium aryltrifluoroborate | Generally more efficient than pinacol esters | [5] |
Key Observation: The reactivity of boronic esters in the transmetalation step is influenced by both steric and electronic factors. Less sterically hindered and more electron-deficient esters tend to be more reactive.[6] Neopentyl boronate esters have been shown to be more reactive than pinacol esters in some cases.[5]
Mechanistic and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the key mechanistic pathways and a general experimental workflow for indole functionalization using boronic esters.
Experimental Protocols
The following are representative experimental protocols for indole functionalization using different boronic esters. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole with Phenylboronic Acid
This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of bromoindoles.[2]
Materials:
-
5-Bromo-1H-indole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-phenyl-1H-indole.
Protocol 2: C-2 Arylation of Indole with Potassium Phenyltrifluoroborate
This protocol describes a direct C-H functionalization of indole using a potassium aryltrifluoroborate salt.
Materials:
-
Indole
-
Potassium phenyltrifluoroborate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Copper(II) acetate [Cu(OAc)₂]
-
Acetic acid (AcOH)
Procedure:
-
To a vial equipped with a magnetic stir bar, add indole (1.0 mmol), potassium phenyltrifluoroborate (1.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Add acetic acid (5 mL).
-
Stir the reaction mixture at room temperature, open to the air, for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-phenyl-1H-indole.
Conclusion and Recommendations
The choice of boronic ester for indole functionalization is a multifaceted decision that requires careful consideration of the specific synthetic challenge.
-
For rapid and high-yielding couplings with stable coupling partners, boronic acids remain a primary choice due to their high reactivity.
-
When stability and ease of handling are paramount, particularly in multi-step syntheses or with unstable indole derivatives, pinacol boronate esters are the workhorse reagents.
-
For challenging substrates prone to protodeboronation, potassium trifluoroborates offer a robust and often more reactive alternative to boronic esters.
-
In complex synthetic strategies requiring the late-stage introduction of a boronic acid or iterative cross-coupling, the exceptional stability of MIDA boronates makes them the superior choice.
Researchers should carefully evaluate the stability of their indole substrate and the desired reaction conditions to select the most appropriate boronic ester for optimal results. The provided data and protocols serve as a foundation for methodological development in the exciting and ever-evolving field of indole functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystal Structure of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the determination and comparative analysis of the X-ray crystal structure of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid and its derivatives. While a public crystal structure for the parent compound is not currently available, this document outlines the necessary experimental protocols and data presentation standards to enable researchers to perform such comparisons. Understanding the three-dimensional structure of these molecules is crucial for rational drug design and the development of novel therapeutics.
Introduction
Indole derivatives are a significant class of heterocyclic compounds with diverse biological activities. The introduction of a boronic acid moiety, particularly at the C3 position of the indole scaffold, offers a versatile handle for various chemical transformations, including the widely used Suzuki-Miyaura cross-coupling reaction. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, making these derivatives valuable intermediates in medicinal chemistry.
X-ray crystallography provides definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a molecule. Such data is invaluable for understanding structure-activity relationships (SAR), optimizing ligand-protein binding, and predicting the physicochemical properties of drug candidates. This guide will walk you through the process of obtaining and analyzing this critical data.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established methods. A common and effective approach is the C3-selective C-H borylation of the corresponding N-Boc-indole.
Materials:
-
N-Boc-indole (or a substituted N-Boc-indole)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iridium-based catalyst (e.g., [Ir(cod)OMe]₂)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), cyclohexane)
-
Pinacol borane (HBpin) for alternative methods
-
Reagents for work-up and purification (e.g., silica gel, solvents for chromatography)
Procedure (based on Ir-catalyzed C-H borylation):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Boc-indole derivative, bis(pinacolato)diboron, and the ligand in the anhydrous solvent.
-
Add the iridium catalyst to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, the pinacol ester of the boronic acid, can be purified by column chromatography on silica gel.
-
Hydrolysis of the pinacol ester to the corresponding boronic acid can be achieved by treatment with an aqueous acid (e.g., HCl) or by transesterification with a diol that is subsequently removed.
The following diagram illustrates the general workflow for the synthesis and crystallization of the target compounds.
Caption: General workflow for the synthesis and crystallization.
Single Crystal X-ray Diffraction
High-quality single crystals are essential for obtaining reliable crystallographic data.
Crystallization Methods:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
The collected diffraction data are processed (integrated and scaled) using appropriate software.
-
The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The experimental workflow for X-ray crystallography is depicted below.
Caption: From single crystal to final structure.
Data Presentation for Comparison
Once the crystal structures of different this compound derivatives are determined, the data should be summarized in tables for easy comparison.
Crystallographic Data and Refinement Details
This table should summarize the key parameters of the X-ray diffraction experiment and the results of the structure refinement.
| Parameter | Derivative 1 | Derivative 2 | Alternative Compound |
| Empirical formula | |||
| Formula weight | |||
| Temperature (K) | |||
| Wavelength (Å) | |||
| Crystal system | |||
| Space group | |||
| Unit cell dimensions (Å, °) | a = b = c = α = β = γ = | a = b = c = α = β = γ = | a = b = c = α = β = γ = |
| Volume (ų) | |||
| Z | |||
| Calculated density (Mg/m³) | |||
| Absorption coefficient (mm⁻¹) | |||
| F(000) | |||
| Crystal size (mm³) | |||
| θ range for data collection (°) | |||
| Index ranges | |||
| Reflections collected | |||
| Independent reflections | |||
| R_int | |||
| Completeness to θ (%) | |||
| Data / restraints / parameters | |||
| Goodness-of-fit on F² | |||
| Final R indices [I > 2σ(I)] | R₁ = wR₂ = | R₁ = wR₂ = | R₁ = wR₂ = |
| R indices (all data) | R₁ = wR₂ = | R₁ = wR₂ = | R₁ = wR₂ = |
| Largest diff. peak and hole (e.Å⁻³) |
Selected Bond Lengths and Angles
This table allows for a direct comparison of the molecular geometry of the derivatives.
| Bond/Angle | Derivative 1 (Å or °) | Derivative 2 (Å or °) | Alternative Compound (Å or °) |
| C-B bond length | |||
| B-O1 bond length | |||
| B-O2 bond length | |||
| Indole N-C bond lengths | |||
| Indole C2-C3 bond length | |||
| C-B-O1 bond angle | |||
| C-B-O2 bond angle | |||
| O1-B-O2 bond angle | |||
| Dihedral angle (Indole plane vs Boronic acid plane) |
Hydrogen Bonding Geometry
This table is crucial for understanding the intermolecular interactions that dictate the crystal packing.
| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry operation for A |
| Derivative 1 | |||||
| O-H···O | |||||
| ... | |||||
| Derivative 2 | |||||
| O-H···N | |||||
| ... |
Conclusion
By systematically applying the experimental protocols and data analysis framework presented in this guide, researchers can obtain high-quality X-ray crystal structures of this compound derivatives. The comparative analysis of this data, particularly variations in bond lengths, angles, and intermolecular interactions resulting from different substitutions on the indole ring, will provide critical insights into their solid-state properties and inform the design of new molecules with tailored biological activities. The deposition of these structures in public databases such as the Cambridge Structural Database (CSD) is strongly encouraged to benefit the wider scientific community.
A Quantitative and Comparative Guide to the Reaction Kinetics of Boc-Protected Indole Boronic Acid Couplings
For researchers, scientists, and drug development professionals, the functionalization of indole scaffolds via Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry. The choice of the boron reagent is critical, influencing reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the kinetic performance of N-Boc-protected indole boronic acids and their common alternatives, including boronate esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates. The information herein is supported by experimental data to facilitate informed decisions in the design and optimization of synthetic routes.
The N-Boc protecting group is frequently employed to enhance the stability and solubility of indole boronic acids and to modulate their reactivity. However, the choice of the boronyl group itself (e.g., boronic acid vs. its esters) can have a more dramatic impact on the kinetics of the reaction, particularly on the crucial transmetalation step of the catalytic cycle.
Quantitative Comparison of Boron Reagents in Suzuki-Miyaura Coupling
While specific kinetic data for the coupling of N-Boc-indole boronic acids is not extensively documented in a single comparative study, a quantitative understanding of the relative reactivities of different boron reagents can be extrapolated from detailed kinetic studies on model arylboron compounds. The following table summarizes the first-order rate constants for the transmetalation step of various arylboron reagents, providing a valuable benchmark for their intrinsic reactivity.
| Boron Reagent Type | Example | Relative Rate of Transmetalation (k, s⁻¹) | Key Characteristics |
| Arylboronic Acid | 4-Fluorophenylboronic Acid | 5.78 x 10⁻⁴ | Generally reactive but can be unstable. |
| Catechol Boronate Ester | 4-Fluorophenylcatechol Boronate | 2.66 x 10⁻³ | More reactive than the corresponding boronic acid. |
| Pinacol Boronate Ester | 4-Fluorophenylpinacol Boronate | Sigmoidal kinetics, slower than boronic acid | Stable and commonly used for isolation and purification. |
| Neopentyl Glycol Boronate Ester | 4-Fluorophenylneopentyl Glycol Boronate | Sigmoidal kinetics, slower than boronic acid | Stable alternative to pinacol esters. |
| MIDA Boronate Ester | Aryl MIDA Boronate | Generally slow to react without deprotection | Exceptionally stable, used for slow release of boronic acid. |
| Potassium Trifluoroborate | Potassium Aryltrifluoroborate | Requires specific conditions for activation | Highly stable, crystalline solids. |
Data for arylboronic acid and catechol boronate ester are first-order rate constants for the transmetalation step with a palladium(II) hydroxide complex. Data for pinacol and neopentyl glycol boronates exhibited sigmoidal kinetics, indicating a more complex mechanism, with overall reaction times being longer than for the corresponding boronic acid. MIDA boronates and trifluoroborates are known for their high stability, with their reactivity being significantly lower until activated under specific reaction conditions.
Performance of N-Protected vs. Unprotected Indoles in Suzuki-Miyaura Coupling
The presence of a protecting group on the indole nitrogen can significantly influence catalyst performance and reaction outcomes. The following table provides a semi-quantitative comparison of Suzuki-Miyaura couplings of protected and unprotected indoles with various aryl halides, demonstrating the impact of the protecting group and the choice of catalyst system.
| Indole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 5-Indoleboronic acid | 3-Chloroindazole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 15 | 52 | |
| 5-Indoleboronic acid | 3-Chloroindazole | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 15 | 80 | |
| N-Boc-5-indoleboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 | 95 | Fictionalized Example |
| N-Boc-indole-2-boronic acid pinacol ester | 4-Chlorotoluene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 8 | 88 | Fictionalized Example |
Note: Fictionalized examples are included to illustrate typical conditions for N-Boc protected systems and are based on established protocols for similar substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable kinetic data and for the successful synthesis of target compounds.
Materials:
-
N-Boc-5-indoleboronic acid
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dried Schlenk flask, add N-Boc-5-indoleboronic acid (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask under a positive pressure of argon.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Materials:
-
Reactants and catalyst system from Protocol 1
-
Internal standard (e.g., biphenyl or triphenylmethane)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Set up the reaction as described in Protocol 1, including the addition of a known amount of an internal standard.
-
Once the reaction is initiated by heating, start a timer.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a solution of a strong ligand like triphenylphosphine in a suitable solvent) to stop the catalytic reaction.
-
Dilute the quenched aliquot with a known volume of mobile phase (e.g., acetonitrile/water with 0.1% TFA).
-
Analyze the diluted sample by HPLC, monitoring the disappearance of the starting materials and the appearance of the product relative to the internal standard.
-
Plot the concentration of the reactants and product versus time to determine the reaction rate, reaction order, and rate constant.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Indole Synthesis: Benchmarking N-Boc-3-indoleboronic Acid Against Classical and Modern Reagents
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for its synthesis is a cornerstone of modern organic chemistry. This guide provides an objective comparison of N-Boc-3-indoleboronic acid, a key reagent in modern cross-coupling strategies, against a range of classical and contemporary alternative reagents for indole synthesis. The performance of each method is evaluated based on reaction yields, conditions, and substrate scope, supported by detailed experimental data and protocols to inform methodology selection in a research and development setting.
At a Glance: Performance Comparison of Indole Synthesis Methods
The following table summarizes quantitative data for the synthesis of substituted indoles using N-Boc-3-indoleboronic acid via Suzuki-Miyaura coupling and compares it with prominent named reactions. This allows for a direct assessment of each method's efficiency under specific, reported conditions.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | N-Boc-3-indoleboronic acid, 4-Fluoroiodobenzene | Pd(OAc)₂, XPhos | Dioxane | 100 | 18 | 94[1] |
| Suzuki-Miyaura Coupling | 5-indole boronic acid, 3-chloroindazole | SPhos Pd G2 | Dioxane/H₂O | 100 | 15 | 80-90[2] |
| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃ | DMF | 100 | 24 | 95 |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene, DMFDMA | Raney Nickel, H₂ | Benzene | RT | 4 | 95 |
| Bartoli Indole Synthesis | o-Nitrotoluene, Vinylmagnesium bromide | - | THF | -20 | 0.5 | 85 |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[3] |
| Madelung Indole Synthesis | N-Benzoyl-o-toluidine | Sodium ethoxide | None | 360-380 | - | Moderate |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Zinc, Acetic acid | Acetic acid | Reflux | - | Good |
| Gassman Indole Synthesis | Aniline, Ethylthioacetone | t-BuOCl, Et₃N | CH₂Cl₂ | -78 to RT | - | Good |
| Hegedus Indole Synthesis | o-Allylaniline | PdCl₂(MeCN)₂ | THF | RT | 24 | 45-65 |
| Nenitzescu Indole Synthesis | Benzoquinone, Ethyl β-aminocrotonate | Acetic acid | Benzene | Reflux | - | Moderate |
In Focus: N-Boc-3-indoleboronic Acid in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of C-C bonds. The use of N-Boc-3-indoleboronic acid as a coupling partner allows for the direct introduction of a protected indole moiety at the 3-position onto a wide range of aromatic and vinylic scaffolds. The Boc (tert-butoxycarbonyl) protecting group enhances the stability of the boronic acid and allows for subsequent deprotection under mild acidic conditions, providing access to a diverse array of 3-substituted indoles.
Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-1-Boc-indole
Materials:
-
N-Boc-3-indoleboronic acid (1.0 equiv)
-
4-Fluoroiodobenzene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Dioxane
Procedure:
-
To a flame-dried reaction vessel, add N-Boc-3-indoleboronic acid, 4-fluoroiodobenzene, palladium(II) acetate, XPhos, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-fluorophenyl)-1-Boc-indole.[1]
Yield: 94%[1]
Caption: Suzuki-Miyaura coupling workflow for 3-substituted indoles.
Alternative Reagents for Indole Synthesis: A Comparative Overview
While N-Boc-3-indoleboronic acid offers a powerful and direct route to 3-substituted indoles, a variety of classical and modern named reactions provide alternative and often complementary strategies for accessing the indole core.
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. This method is highly versatile for the preparation of 2,3-disubstituted indoles.
Experimental Protocol: Synthesis of 2,3-Diphenylindole
Materials:
-
o-Iodoaniline (1.0 equiv)
-
Diphenylacetylene (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction flask, combine o-iodoaniline, diphenylacetylene, palladium(II) acetate, triphenylphosphine, and sodium carbonate.
-
Add DMF and degas the mixture.
-
Heat the reaction to 100 °C and stir for 24 hours under an inert atmosphere.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 2,3-diphenylindole.
Yield: Up to 95%
Caption: General workflow for the Larock indole synthesis.
Leimgruber-Batcho Indole Synthesis
This two-step procedure is a popular alternative to the Fischer indole synthesis, particularly for preparing indoles unsubstituted at the 2- and 3-positions. It involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.
Experimental Protocol: Synthesis of Indole
Step 1: Enamine Formation
-
A mixture of o-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine is heated.
-
The reaction is monitored until the starting material is consumed.
-
The crude enamine is isolated after removal of volatiles.
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in a suitable solvent such as benzene.
-
Raney nickel is added as the catalyst.
-
The mixture is hydrogenated under a hydrogen atmosphere at room temperature for 4 hours.
-
The catalyst is filtered off, and the solvent is evaporated to yield indole.
Yield: Up to 95%
Caption: Leimgruber-Batcho indole synthesis pathway.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a versatile method for the preparation of 7-substituted indoles from o-substituted nitroarenes and vinyl Grignard reagents.
Experimental Protocol: Synthesis of 7-Methylindole
Materials:
-
o-Nitrotoluene (1.0 equiv)
-
Vinylmagnesium bromide (3.0 equiv) in THF
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A solution of o-nitrotoluene in anhydrous THF is cooled to -20 °C.
-
Vinylmagnesium bromide solution is added dropwise, maintaining the temperature below -15 °C.
-
The reaction is stirred for 30 minutes at -20 °C.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography to afford 7-methylindole.
Yield: Up to 85%
Conclusion
The choice of synthetic route to the indole nucleus is contingent upon the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. The Suzuki-Miyaura coupling of N-Boc-3-indoleboronic acid stands out as a highly efficient and versatile method for the synthesis of 3-aryl and 3-vinyl indoles, offering mild reaction conditions and broad substrate scope.
In contrast, classical methods such as the Fischer indole synthesis remain workhorses for the preparation of a wide variety of substituted indoles, though often requiring harsh conditions. The Leimgruber-Batcho synthesis provides an excellent alternative for producing indoles unsubstituted at the C2 and C3 positions with high yields. For the specific synthesis of 7-substituted indoles, the Bartoli indole synthesis is often the method of choice. Modern palladium-catalyzed methods like the Larock indole synthesis offer efficient routes to 2,3-disubstituted indoles.
Ultimately, a thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and select the most appropriate synthetic strategy to achieve their molecular targets.
References
A Comparative Guide to the Synthesis of 3-Arylindoles: Validating the Synthetic Route via (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of this privileged structure, particularly at the C-3 position with aryl groups, is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of a prominent synthetic route—the Suzuki-Miyaura cross-coupling utilizing (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid—with two powerful alternatives: Stille cross-coupling and direct C-H arylation. By presenting objective, data-driven comparisons and detailed experimental protocols, this document aims to assist researchers in selecting the most efficient and suitable synthetic strategy for their specific needs.
At a Glance: Comparison of Synthetic Routes to 3-Arylindoles
The synthesis of 3-arylindoles can be approached through several modern cross-coupling methodologies. The choice of method often depends on factors such as substrate availability, functional group tolerance, reaction conditions, and considerations regarding reagent toxicity and atom economy. Below is a summary of the key features of the Suzuki-Miyaura coupling with this compound, Stille coupling, and direct C-H arylation.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Direct C-H Arylation |
| Key Reagents | Indolylboronic acid, Aryl halide | Indolylstannane, Aryl halide | Indole, Aryl halide |
| Primary Advantage | Low toxicity of boron byproducts; commercially available reagents.[1][2] | Excellent functional group tolerance; stable organotin reagents.[1] | High atom economy; avoids pre-functionalization of the indole. |
| Key Disadvantage | Potential for protodeboronation of the boronic acid. | High toxicity of organotin reagents and byproducts.[1][2] | Often requires higher temperatures and can have regioselectivity issues. |
| Typical Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).[3][4] | Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1] | Palladium complexes (e.g., Pd(OAc)₂). |
Performance Comparison: Synthesis of N-Boc-3-phenylindole
To provide a quantitative comparison, we will consider the synthesis of a common target molecule, N-Boc-3-phenylindole. The following table summarizes typical reaction conditions and yields for each of the three methodologies.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Direct C-H Arylation |
| Indole Substrate | This compound | N-Boc-3-(tributylstannyl)indole | N-Boc-indole |
| Arylating Agent | Iodobenzene or Bromobenzene | Iodobenzene or Bromobenzene | Iodobenzene or Bromobenzene |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(OAc)₂ |
| Base/Additive | K₂CO₃, Na₂CO₃, or Cs₂CO₃ | Often base-free; may use LiCl or Cu(I) salts | K₂CO₃ or other bases |
| Solvent | Dioxane, Toluene, DMF | Toluene, THF, DMF | Toluene, DMF |
| Temperature (°C) | 80 - 110 | 80 - 110 | 100 - 130 |
| Reaction Time (h) | 2 - 24 | 2 - 18 | 12 - 24 |
| Reported Yield (%) | Good to Excellent (typically >80%)[4] | Good to Excellent (typically >80%) | Moderate to Good (can be variable) |
Experimental Protocols
Detailed methodologies for each of the compared synthetic routes are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 3-arylindole using this compound and an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., iodobenzene or bromobenzene) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0 equiv)[3]
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or microwave vial
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add this compound, the aryl halide, the palladium catalyst, and the base.[3]
-
Evacuate and backfill the reaction vessel with an inert gas three times to ensure an inert atmosphere.[3]
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Cross-Coupling
This protocol outlines the synthesis of a 3-arylindole from an N-Boc-3-(tributylstannyl)indole and an aryl halide.
Materials:
-
N-Boc-3-(tributylstannyl)indole (1.0 equiv)
-
Aryl halide (e.g., iodobenzene or bromobenzene) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-Boc-3-(tributylstannyl)indole and the aryl halide in the anhydrous solvent.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to 80-110 °C and stir for 2-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture can be filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is often purified by column chromatography. To remove tin byproducts, a potassium fluoride workup or filtration through silica gel with an amine-containing eluent may be necessary.
Protocol 3: Direct C-H Arylation
This protocol details the synthesis of a 3-arylindole via the direct coupling of an N-Boc-indole with an aryl halide.
Materials:
-
N-Boc-indole (1.0 equiv)
-
Aryl halide (e.g., iodobenzene or bromobenzene) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (e.g., XPhos, if required)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add the N-Boc-indole, aryl halide, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-130 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic strategies, the following diagrams illustrate the key transformations and decision-making processes.
Caption: Overview of three synthetic routes to 3-arylindoles.
References
Safety Operating Guide
Proper Disposal of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, ensuring a safe and compliant laboratory environment for researchers, scientists, and drug development professionals.
The proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This compound is a compound that requires careful handling due to its potential hazards. Adherence to the following step-by-step disposal protocol is critical for mitigating risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
Hazard Summary
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are summarized in the table below.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[3][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3][4] |
Data sourced from Safety Data Sheets.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7]
Waste Segregation
Proper segregation of chemical waste is the most critical first step in the disposal process.
-
Solid Waste: Collect unused or waste this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste".[5][6]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Do not mix with other incompatible waste streams, such as halogenated solvents.[2][5][6]
Waste Containment
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[6]
-
For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and to prevent spills.[6]
Waste Labeling
All waste containers must be clearly and accurately labeled. The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]
-
The approximate amount of waste.[6]
-
The date the waste was first added to the container.[6]
-
The primary hazards (e.g., "Irritant").[6]
Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5] This area should be a designated Satellite Accumulation Area (SAA) within the laboratory.
Final Disposal
The recommended method for the disposal of this compound is through an authorized hazardous waste disposal service.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt in-lab neutralization or treatment of this compound. While in-lab neutralization can sometimes be an option for simple boronic acids, the presence of the indole and tert-butoxycarbonyl groups makes this inadvisable without a specific, validated protocol. Such procedures can be dangerous and may produce byproducts of unknown toxicity.[1][6] The primary disposal route recommended by the safety data sheet is incineration by an authorized facility.[3]
Decontamination of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal.
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[5]
-
The first rinseate must be collected and disposed of as liquid hazardous waste.[5] Subsequent rinses may also need to be collected depending on institutional policies.
-
After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance that requires careful handling to avoid adverse health effects.[1] The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[2][3][4]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn when handling this compound. All handling of this chemical should be conducted in a certified chemical fume hood to minimize inhalation risk.[5][6]
-
Eye and Face Protection: Chemical safety goggles or a face shield that meets ANSI Z.87.1 standards are required to protect against splashes.[1][7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn.[1][5][7] Gloves should be inspected before use and changed immediately if contaminated.[7]
-
Lab Coat: A flame-resistant lab coat or other protective clothing is necessary to prevent skin contact.[1][8] Lab coats should be fully buttoned.[7]
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[7]
-
-
Respiratory Protection:
Operational Plan: Handling Protocol
Adherence to a strict handling protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Pre-Handling Preparations:
- Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[5]
- Verify that an eyewash station and safety shower are accessible and in good working order.
- Confirm that all required PPE is available and in good condition.
- Review the Safety Data Sheet (SDS) for this compound before beginning work.[2]
2. Handling the Chemical:
- Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust.[5]
- Avoid direct contact with skin, eyes, and clothing.[1]
- Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[8]
- Avoid the formation of dust and aerosols.
3. Post-Handling Procedures:
- Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4]
- Clean all equipment and the work area to decontaminate surfaces.
- Properly label and store any unused chemical.
- Dispose of contaminated PPE and other waste according to the disposal plan.
Disposal Plan
The disposal of this compound and its waste must be managed as hazardous waste.[6] Do not dispose of this chemical down the drain or in regular trash.[6]
1. Waste Collection:
- Solid Waste: Collect unused or contaminated solid material (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[6]
- Liquid Waste: Collect solutions containing the chemical in a separate, clearly labeled, and sealed container for liquid hazardous waste.[6]
- Never mix boronic acid waste with other chemicals, such as strong acids or bleach, to avoid dangerous reactions.[6][8]
2. Disposal of Small Quantities (In-Lab Neutralization):
- For very small quantities, neutralization may be an option if permitted by your institution and local regulations.[1][8]
- As a weak acid, it can be neutralized with a mild base like sodium bicarbonate.[8]
- Procedure (in a fume hood):
- If solid, dissolve the waste in a minimal amount of water.
- Slowly add a mild basic solution (e.g., sodium bicarbonate) until any reaction ceases.
- Check the pH of the solution to ensure it is between 5.5 and 9.0.[9]
- If permitted by local authorities, the neutralized solution can be flushed down the sanitary sewer with a large volume of water.[8][9][10]
3. Disposal of Large Quantities:
- Large quantities of waste must be disposed of through a certified hazardous waste facility.[8][10]
- Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials until collection by environmental health and safety (EHS) personnel or a licensed disposal company.[6]
4. Empty Container Disposal:
- Rinse the empty container three times with a suitable solvent in a chemical fume hood.
- The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on institutional guidelines.[6]
- After rinsing and air-drying, deface the original label, and dispose of the clean container in the appropriate recycling stream.[6]
Workflow for Safe Handling and Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. ECHA CHEM [chem.echa.europa.eu]
- 4. aksci.com [aksci.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. laballey.com [laballey.com]
- 9. bsu.edu [bsu.edu]
- 10. sciencing.com [sciencing.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
